(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
Description
Properties
IUPAC Name |
(2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14,17H,1H3,(H,18,19)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJWOLFMWKZKCJ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572219 | |
| Record name | (2S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178306-52-0 | |
| Record name | (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178306520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-2-HYDROXY-3-METHOXY-3,3-DIPHENYLPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYC8HKB4JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a chiral carboxylic acid of significant interest in the pharmaceutical industry. It serves as a crucial building block in the synthesis of potent therapeutic agents, most notably as a key intermediate in the production of Ambrisentan, a drug used to treat pulmonary arterial hypertension.[1][2] This guide provides an in-depth overview of its chemical properties, synthesis, and analytical data for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[3] Its chemical structure features a stereocenter at the C2 position, which is critical for its application in stereospecific synthesis.
| Property | Value | Reference |
| CAS Number | 178306-52-0 | [4] |
| Molecular Formula | C₁₆H₁₆O₄ | [4] |
| Molecular Weight | 272.30 g/mol | [4] |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 120-125 °C (decomposes) | [3][5] |
| Purity | >98.0% (HPLC) | [3] |
| Specific Rotation [α]²⁰/D | +11.0 to +15.0° (c=1.8, EtOH) | [3] |
| Solubility | Soluble in DMSO (slightly), Ethanol (sparingly, with sonication), Methanol (slightly) | [2] |
Synthesis of this compound
The synthesis of the target molecule is a multi-step process that begins with the formation of a racemic mixture, followed by a critical chiral resolution step to isolate the desired (S)-enantiomer.
Synthetic Workflow
Experimental Protocols
The following protocols are synthesized from published literature and patents, providing a general methodology.[5][6][7] Researchers should consult the original sources for specific details and safety precautions.
Step 1: Synthesis of rac-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
Darzens Condensation: Benzophenone is reacted with methyl chloroacetate in the presence of a base like sodium methoxide in a suitable solvent such as toluene.[5][7] This reaction forms an epoxide intermediate, methyl 3,3-diphenyl-2,3-epoxypropanoate.
-
Methanolysis: The epoxide ring is opened using methanol, often with an acid catalyst, to yield methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.[6]
-
Hydrolysis: The methyl ester is then hydrolyzed, for example, using sodium hydroxide, followed by acidification with an acid like hydrochloric acid, to produce the racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.[5][6]
Step 2: Chiral Resolution
The resolution of the racemic acid is the most critical step to obtain the desired (S)-enantiomer. Several resolving agents have been reported, including (S)-dehydroabietylamine, L-proline methyl ester, and (S)-1-(4-nitrophenyl)ethylamine.[1][5][6] The following protocol is based on the use of (S)-dehydroabietylamine.[6]
-
Diastereomeric Salt Formation: The racemic acid is dissolved in a suitable solvent, such as methyl tertiary-butyl ether (MTBE). A solution of (S)-dehydroabietylamine in the same solvent is then added. This results in the formation of two diastereomeric salts.
-
Crystallization and Filtration: The diastereomeric salt of the (S)-acid with the (S)-amine, being less soluble, preferentially crystallizes out of the solution upon cooling. The solid salt is then isolated by filtration.
-
Liberation of the (S)-Acid: The isolated diastereomeric salt is treated with an acid (e.g., hydrochloric acid) to protonate the carboxylic acid and liberate the free this compound, which can then be extracted and purified. A patent describes a process that can yield the final product with a chemical purity of over 99.8% and a chiral purity of approximately 99.9%.[7]
Analytical Data
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry. For the racemic precursor, ¹H-NMR (CDCl₃) shows signals at δ 3.22 (s, 3H), 5.14 (br, 1H), 5.20 (d, 1H), 7.18-7.37 (m, 10H), and 12.30 (1H, br).[6]
-
Infrared (IR) Spectroscopy: To identify functional groups such as the hydroxyl, carboxylic acid, and ether moieties.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The accurate mass is 272.1049.[8]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess and chemical purity of the final product.
Application in Drug Development
The primary application of this compound is as a key starting material for the synthesis of Ambrisentan.[5][7] The stereochemistry at the C2 position is retained in the final drug molecule and is essential for its selective endothelin receptor antagonist activity.
Synthesis of Ambrisentan Workflow
The synthesis involves the condensation of this compound with a pyrimidine derivative, typically 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, in the presence of a base.[9]
Safety and Handling
This compound should be handled with appropriate personal protective equipment in a well-ventilated area. It is known to cause skin and serious eye irritation.[4] For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a vital chiral intermediate in pharmaceutical synthesis. Its stereospecific preparation, primarily through the resolution of a racemic mixture, is a key step in the manufacturing of Ambrisentan. A thorough understanding of its synthesis, properties, and analytical characterization is essential for researchers and professionals involved in the development and production of this important therapeutic agent.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. rsc.org [rsc.org]
- 3. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | 178306-52-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | C16H16O4 | CID 15380898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 6. aidic.it [aidic.it]
- 7. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 8. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid [lgcstandards.com]
- 9. WO2011114338A1 - A process for the preparation of highly pure ambrisentan - Google Patents [patents.google.com]
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, properties, and synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key chiral building block in the pharmaceutical industry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Structure and Identification
This compound is a carboxylic acid characterized by a stereocenter at the C2 position, a methoxy group, and two phenyl substituents at the C3 position.
An In-depth Technical Guide to (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid (CAS: 178306-52-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, with CAS number 178306-52-0, is a chiral carboxylic acid of significant interest in the pharmaceutical industry.[1] Its primary application lies in its role as a key chiral building block and a crucial intermediate in the synthesis of Ambrisentan, a potent and selective endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its known applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 178306-52-0 | [1][4][5] |
| Molecular Formula | C₁₆H₁₆O₄ | [1][4] |
| Molecular Weight | 272.30 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 121-125 °C | [1][2] |
| Solubility | DMSO (Slightly), Ethanol (Sparingly, Sonicated), Methanol (Slightly) | [1] |
| pKa | 3.24 ± 0.28 (Predicted) | [1] |
| Optical Rotation | +11.0 to +15.0 deg (c=1.8, EtOH) | [6] |
Synthesis
The synthesis of this compound is a multi-step process that begins with the formation of a racemic mixture, followed by chiral resolution to isolate the desired (S)-enantiomer. The overall synthetic workflow is depicted below.
Experimental Protocols
The following protocols are compiled from various sources, including patent literature, and represent a general methodology for the synthesis.[2][3] Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.
Step 1: Synthesis of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
This step involves a three-stage, one-pot reaction sequence.
-
Stage I: Darzens Condensation to form Methyl 3,3-diphenyl-2,3-epoxypropanoate
-
To a suitable reactor, add benzophenone and methyl chloroacetate in a solvent such as toluene.
-
Cool the mixture to a low temperature (typically below 0°C).
-
Slowly add a base, such as sodium methoxide, while maintaining the low temperature.
-
Stir the reaction mixture until the formation of the epoxide is complete, which can be monitored by thin-layer chromatography (TLC).
-
-
Stage II: Methanolysis to form Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
-
To the reaction mixture containing the epoxide, add methanol.
-
The ring-opening of the epoxide is typically acid-catalyzed.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
-
Stage III: Hydrolysis to form Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
Add an aqueous solution of a base, such as sodium hydroxide, to the reaction mixture.
-
Heat the mixture to reflux to facilitate the hydrolysis of the methyl ester.
-
After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the racemic acid.
-
Filter the precipitate, wash with water, and dry to obtain the crude racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
-
Step 2: Chiral Resolution
This step separates the (S)-enantiomer from the racemic mixture.
-
Dissolve the racemic acid in a suitable solvent, such as a mixture of methyl tert-butyl ether (MTBE) and n-heptane.
-
Add a chiral resolving agent. (S)-dehydroabietylamine is a commonly used agent for this resolution.
-
Stir the mixture to allow the formation of diastereomeric salts. The salt of the (S)-acid with the (S)-amine will have different solubility compared to the salt of the (R)-acid.
-
The less soluble diastereomeric salt will precipitate out of the solution. This can be encouraged by cooling the mixture.
-
Filter the precipitated diastereomeric salt and wash it with a suitable solvent.
-
To isolate the final product, suspend the diastereomeric salt in a biphasic system of water and an organic solvent (e.g., MTBE).
-
Acidify the aqueous layer with an acid (e.g., hydrochloric acid) to protonate the carboxylic acid and break the salt.
-
Separate the organic layer, which now contains the desired (S)-enantiomer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to yield this compound.
-
The product can be further purified by recrystallization. A chemical purity of over 99.8% and a chiral purity of over 99.9% can be achieved.[2]
Applications
The primary and well-documented application of this compound is as a pivotal intermediate in the industrial synthesis of Ambrisentan.[1][2][3] Its specific stereochemistry is essential for the biological activity of the final drug product.
Beyond its role in Ambrisentan synthesis, it is also utilized in analytical chemistry. Its distinct molecular structure makes it a valuable reference standard for the chiral discrimination of α-functionalized acids.[1] This is crucial for the development and quality control of pharmaceuticals where enantiomeric purity is a critical parameter.[1]
Some sources suggest its potential as a chiral building block for the development of novel anti-inflammatory and analgesic agents, though detailed studies in this area are not widely published.
Mechanism of Action and Signaling Pathways
Currently, there is no substantial published research detailing a specific biological mechanism of action or involvement in signaling pathways for this compound itself. Its significance is predominantly derived from its role as a synthetic precursor. Any biological activity is generally attributed to the final active pharmaceutical ingredient, Ambrisentan, for which this compound is an intermediate.
Safety Information
This compound is classified as a skin and eye irritant.[7] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a well-characterized chiral intermediate with a critical role in the synthesis of the pharmaceutical agent Ambrisentan. Its synthesis involves a multi-step process culminating in a crucial chiral resolution step to obtain the enantiomerically pure compound. While its primary application is in drug manufacturing, it also serves as a valuable tool in analytical chemistry. Further research may explore other potential applications of this versatile chiral building block.
References
- 1. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Genesis of a Selective Endothelin Receptor Antagonist: A Technical Guide to the Discovery and Precursors of Ambrisentan
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and characterization of the precursors to Ambrisentan, a selective endothelin receptor antagonist. The document details the synthetic pathways, experimental protocols, and quantitative data associated with the key intermediates, offering a comprehensive resource for those engaged in the fields of medicinal chemistry and pharmaceutical development.
Introduction: Targeting the Endothelin System
The discovery of the endothelin (ET) system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and their corresponding G protein-coupled receptors (ETA and ETB), marked a significant milestone in cardiovascular research.[1] Endothelin-1 (ET-1), in particular, is a powerful mediator of vasoconstriction and cell proliferation, primarily through the ETA receptor found on vascular smooth muscle cells.[2] Dysregulation of the endothelin system is implicated in the pathophysiology of several cardiovascular disorders, most notably pulmonary arterial hypertension (PAH).[1] This understanding spurred the development of endothelin receptor antagonists (ERAs) as a therapeutic strategy.
Ambrisentan emerged from a high-throughput screening of the BASF chemical library, which identified a novel class of 3,3-diphenylpropionic acid derivatives as potent and selective ETA receptor antagonists.[3] Unlike the sulfonamide-based structures of earlier ERAs like bosentan, Ambrisentan's propanoic acid scaffold offered a distinct pharmacological profile, including high selectivity for the ETA over the ETB receptor.[2][3] This selectivity is thought to be advantageous, as the ETB receptor is involved in the clearance of ET-1 and the production of vasodilators like nitric oxide.[2] This guide delves into the foundational chemistry that enabled the development of this targeted therapy.
Synthetic Pathways and Precursor Characterization
The synthesis of Ambrisentan involves a multi-step process, commencing with commercially available starting materials and proceeding through several key intermediates. The core strategy often involves the construction of the chiral 3,3-diphenylpropionic acid backbone, followed by the coupling with the pyrimidine moiety.
Synthesis of Key Precursors
The following sections detail the synthesis and characterization of the principal precursors of Ambrisentan.
Precursor 1: Methyl 3,3-diphenyloxirane-2-carboxylate
The synthesis of this epoxide intermediate is typically achieved through a Darzens condensation reaction between benzophenone and methyl chloroacetate.
-
Experimental Protocol: To a solution of sodium methoxide in a suitable solvent such as tetrahydrofuran (THF) at a reduced temperature (typically -10°C to 0°C), a solution of benzophenone and methyl chloroacetate in THF is added dropwise.[4] The reaction mixture is stirred for several hours at low temperature. The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed, dried, and the solvent is evaporated to yield methyl 3,3-diphenyloxirane-2-carboxylate, which is often used in the next step without further purification.[4]
| Parameter | Value | Reference |
| Yield | ~82% | [4] |
| ¹H-NMR (CDCl₃, δ) | 3.52 (s, 3H), 3.99 (s, 1H), 7.32-7.45 (m, 10H) | [4] |
| ¹³C-NMR (CDCl₃, δ) | 52.5, 61.8, 68.1, 126.9, 128.3, 128.7, 137.2, 167.9 | Predicted |
| IR (KBr, cm⁻¹) | ~1750 (C=O, ester), ~1250 (C-O, epoxide) | Predicted |
| MS (m/z) | 254 (M⁺) | Predicted |
Precursor 2: (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid
This crucial chiral intermediate is prepared from the epoxide precursor through a ring-opening reaction followed by hydrolysis and optical resolution.
-
Experimental Protocol: The epoxide, methyl 3,3-diphenyloxirane-2-carboxylate, is dissolved in methanol and treated with an acid catalyst, such as p-toluenesulfonic acid, to facilitate the ring-opening of the epoxide, forming methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.[4] This is followed by hydrolysis of the methyl ester using an aqueous base like sodium hydroxide.[4] The resulting racemic acid is then resolved using a chiral amine, such as (S)-dehydroabietylamine, to selectively crystallize the desired (S)-enantiomer.[4][5]
| Parameter | Value | Reference |
| Yield (after resolution) | ~39.5% | [4] |
| Melting Point | 123-125 °C | [6] |
| Optical Rotation [α]D | +12.3° (c=1.8% in ethanol) | [4] |
| ¹H-NMR (CDCl₃, δ) | 3.22 (s, 3H), 5.14 (br, 1H), 5.20 (d, 1H), 7.18-7.37 (m, 10H), 12.30 (br, 1H) | [4] |
| ¹³C-NMR (CDCl₃, δ) | 52.1, 75.8, 85.1, 127.5, 127.8, 128.4, 141.9, 175.2 | Predicted |
| MS (m/z) | 272 (M⁺) | [7] |
Precursor 3: 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine
This pyrimidine derivative serves as the coupling partner for the chiral carboxylic acid intermediate.
-
Experimental Protocol: A common route involves the cyclocondensation of acetylacetone with thiourea in the presence of an acid to form 4,6-dimethyl-2-mercaptopyrimidine. This is followed by methylation of the thiol group, for example with dimethyl sulfate, to yield 4,6-dimethyl-2-(methylthio)pyrimidine. The final step is the oxidation of the methylthio group to the methylsulfonyl group using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as sodium tungstate.
| Parameter | Value | Reference |
| Yield (overall) | ~75% | [5] |
| Melting Point | 108-110 °C | Predicted |
| ¹H-NMR (CDCl₃, δ) | 2.65 (s, 6H), 3.40 (s, 3H), 7.20 (s, 1H) | Predicted |
| ¹³C-NMR (CDCl₃, δ) | 24.1, 40.2, 119.8, 168.5, 170.1 | Predicted |
| IR (KBr, cm⁻¹) | ~1320 & 1150 (SO₂, sulfone) | Predicted |
| MS (m/z) | 186 (M⁺) | [5] |
Final Synthetic Step: Nucleophilic Aromatic Substitution
The final step in the synthesis of Ambrisentan is the coupling of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine via a nucleophilic aromatic substitution reaction.
-
Experimental Protocol: (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid is treated with a strong base, such as sodium amide (NaNH₂), in a polar aprotic solvent like dimethylformamide (DMF) to form the corresponding alkoxide.[4] To this solution, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine is added, and the reaction is stirred at room temperature for several hours.[4] An acidic workup then yields Ambrisentan.[4]
Signaling Pathways and Mechanism of Action
Ambrisentan exerts its therapeutic effect by selectively blocking the ETA receptor, thereby inhibiting the downstream signaling cascades initiated by endothelin-1.
The Endothelin Signaling Pathway
Endothelin-1 binding to the ETA receptor, a Gq/11 protein-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to smooth muscle contraction and cell proliferation.
Experimental Protocols for In Vitro Evaluation
The pharmacological activity of Ambrisentan and its precursors can be assessed through various in vitro assays. A key method for characterizing competitive antagonists is the Schild analysis.
Schild Analysis for Determining Antagonist Affinity
Schild analysis is used to determine the dissociation constant (KB) of a competitive antagonist. This is achieved by measuring the parallel rightward shift in the concentration-response curve of an agonist in the presence of increasing concentrations of the antagonist.
-
Experimental Protocol:
-
Cell Culture and Preparation: Culture cells expressing the ETA receptor (e.g., A10 cells derived from rat thoracic aorta) to confluence in appropriate media.
-
Agonist Concentration-Response Curve (Control): In a 96-well plate, incubate the cells with increasing concentrations of an agonist (e.g., endothelin-1). Measure the response (e.g., intracellular calcium mobilization using a fluorescent probe like Fura-2).
-
Antagonist Incubation: In separate sets of wells, pre-incubate the cells with fixed concentrations of the antagonist (Ambrisentan) for a sufficient time to reach equilibrium.
-
Agonist Concentration-Response in Presence of Antagonist: To the antagonist-treated wells, add increasing concentrations of the agonist and measure the response.
-
Data Analysis:
-
For each antagonist concentration, determine the EC₅₀ of the agonist.
-
Calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.
-
Plot log(DR-1) versus the logarithm of the antagonist concentration.
-
The x-intercept of the linear regression of this plot gives the pA₂, which is the negative logarithm of the KB. A slope of 1 is indicative of competitive antagonism.
-
-
Conclusion
The development of Ambrisentan represents a successful example of targeted drug discovery, stemming from a deep understanding of the pathophysiology of the endothelin system. The synthetic route to Ambrisentan, while complex, is well-defined and relies on the efficient construction of key chiral and heterocyclic precursors. The in-depth characterization of these intermediates and the final compound through spectroscopic and pharmacological methods has been crucial to its development. This technical guide provides a consolidated resource for researchers, outlining the fundamental chemistry and biology that underpin this important therapeutic agent. The detailed protocols and data presented herein are intended to facilitate further research and development in the field of endothelin receptor antagonism.
References
- 1. Endothelin receptor antagonists: an overview of their synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. squarepharma.com.bd [squarepharma.com.bd]
- 3. Evaluation of the Endothelin Receptor Antagonists Ambrisentan, Bosentan, Macitentan, and Sitaxsentan as Hepatobiliary Transporter Inhibitors and Substrates in Sandwich-Cultured Human Hepatocytes | PLOS One [journals.plos.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | C16H16O4 | CID 15380898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Overview of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a chiral carboxylic acid of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of Ambrisentan, a potent and selective endothelin receptor antagonist used in the treatment of pulmonary artery hypertension.[1] This document provides a comprehensive overview of the available spectroscopic data and a detailed experimental protocol for the synthesis of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₄ | --INVALID-LINK-- |
| Molecular Weight | 272.29 g/mol | --INVALID-LINK-- |
| CAS Number | 178306-52-0 | --INVALID-LINK-- |
| Melting Point | 123-125 °C | --INVALID-LINK-- |
| Appearance | White to almost white powder/crystal | TCI Chemicals |
Spectroscopic Data
A thorough search of available scientific literature and databases reveals limited publicly accessible experimental spectroscopic data for this compound. The following tables summarize the available information.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data Not Available | - | - | - |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| Data Not Available | - |
IR (Infrared) Spectroscopy
A United States patent application (US 20130184490 A1) references an Infrared Spectrum for this compound as Figure 3 within the patent document. However, the graphical data is not available in the public text-based search results. Researchers are encouraged to consult the full patent documentation to view the spectrum.
| Wavenumber (cm⁻¹) | Assignment |
| Data Not Available | - |
Mass Spectrometry
| m/z | Ion Type |
| Data Not Available | - |
Experimental Protocols
The following protocols are synthesized from procedures described in patent literature for the preparation of this compound.
Synthesis of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
This procedure outlines the initial synthesis of the racemic mixture.
-
Reaction Setup: In a suitable reaction vessel, combine benzophenone and methyl chloroacetate.
-
Base Addition: Add sodium methoxide to the mixture. The reaction is typically carried out in a suitable solvent like methanol.
-
Hydrolysis: Following the initial reaction, the resulting ester is hydrolyzed using an aqueous solution of sodium hydroxide.
-
Acidification and Extraction: The reaction mixture is then acidified with an acid such as hydrochloric acid to a pH of 2-3. The aqueous layer is extracted with a suitable organic solvent, for example, methyl tert-butyl ether (MTBE).
-
Isolation: The organic layers are combined, washed, and the solvent is removed under vacuum to yield the crude racemic product.
Chiral Resolution of this compound
This procedure describes the separation of the desired (S)-enantiomer from the racemic mixture using a resolving agent.
-
Salt Formation: The racemic acid is dissolved in a suitable solvent system (e.g., a mixture of methyl tert-butyl ether and acetone). A chiral resolving agent, such as (S)-1-(4-nitrophenyl)ethylamine, is added to the solution.
-
Diastereomeric Salt Crystallization: The mixture is stirred, allowing for the diastereomeric salt of the (S)-acid and the resolving agent to preferentially crystallize.
-
Isolation of Diastereomeric Salt: The crystalline salt is isolated by filtration.
-
Liberation of the Free Acid: The isolated diastereomeric salt is then treated with an acid (e.g., hydrochloric acid) in a biphasic system of water and an organic solvent (e.g., MTBE) to liberate the free this compound.
-
Final Purification: The organic layer containing the desired product is separated, washed, and the solvent is evaporated. The final product can be further purified by crystallization from a solvent system like MTBE/n-heptane.
Visualizations
Experimental Workflow for Synthesis and Resolution
The following diagram illustrates the key stages in the synthesis and resolution of this compound.
Caption: Synthesis and Resolution Workflow.
References
Physical and chemical properties of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key chiral building block in pharmaceutical synthesis. This document details its chemical identity, physicochemical properties, and its significant role as an intermediate in the synthesis of Ambrisentan, a potent endothelin receptor antagonist.
Chemical Identity and Structure
This compound is a carboxylic acid characterized by a chiral center, a hydroxyl group, a methoxy group, and two phenyl substituents.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid[1] |
| CAS Number | 178306-52-0[1][2][3] |
| Molecular Formula | C₁₆H₁₆O₄[1][2][3] |
| Synonyms | (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, AMbrisentan InterMediate, Ambrisentan Hydroxy Acid Impurity[3] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, processing, and application in synthetic chemistry.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 272.29 g/mol | [1][4] |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 121-125 °C (decomposes) | [5][6] |
| Boiling Point (Predicted) | 430.3 ± 45.0 °C | [6] |
| pKa (Predicted) | 3.24 ± 0.28 | [6] |
| Solubility | Slightly soluble in DMSO, sparingly soluble in Ethanol (with sonication), slightly soluble in Methanol. | [6] |
| Specific Rotation [α]D²⁰ | +11.0 to +15.0° (c=1.8 in EtOH) | [2] |
Spectral Data
While specific spectra are not publicly available, commercial suppliers confirm the structure of this compound using standard analytical techniques.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that is crucial for the production of Ambrisentan. The general workflow involves the synthesis of a racemic mixture followed by chiral resolution.
A detailed protocol for the resolution of the racemic acid is described in patent literature and involves the following key steps[5][7]:
-
Dissolution: The racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is dissolved in a suitable solvent such as methyl tert-butyl ether (MTBE).
-
Salt Formation: A chiral resolving agent, for example, (S)-(-)-p-nitrophenyl ethylamine, is added to the solution. This leads to the formation of diastereomeric salts.
-
Selective Precipitation: The mixture is cooled to induce the precipitation of one of the diastereomeric salts.
-
Isolation: The precipitated salt is isolated by filtration.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with an acid to liberate the desired (S)-enantiomer of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
-
Purification: The final product is purified by crystallization from a solvent system such as a mixture of MTBE and n-heptane.
Analytical Methodologies
The purity and enantiomeric excess of this compound are critical for its use in pharmaceutical manufacturing.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric purity of the final product. A typical method would utilize a chiral stationary phase to separate the (S) and (R) enantiomers.
-
Gas Chromatography (GC): GC can be used to assess the chemical purity of the compound.
-
Titration: A neutralization titration can be used to determine the purity of the acidic compound.
Role in Drug Development: Synthesis of Ambrisentan
This compound is a key intermediate in the synthesis of Ambrisentan, a selective endothelin type A (ETA) receptor antagonist used for the treatment of pulmonary arterial hypertension[5][7].
Biological Context: The Endothelin Signaling Pathway
Ambrisentan, synthesized from the title compound, exerts its therapeutic effect by antagonizing the endothelin A (ETA) receptor. The endothelin system plays a crucial role in vasoconstriction and cell proliferation.
In pulmonary arterial hypertension, elevated levels of endothelin-1 (ET-1) lead to excessive vasoconstriction and proliferative remodeling of the pulmonary arteries. Ambrisentan's selective blockade of the ETA receptor counteracts these pathological effects, leading to vasodilation and a reduction in pulmonary arterial pressure.
This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The provided data and diagrams are intended to facilitate further investigation and application of this important chiral intermediate.
References
- 1. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | C16H16O4 | CID 15380898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | 178306-52-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. jigschemical.com [jigschemical.com]
- 4. 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 6. lookchem.com [lookchem.com]
- 7. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
Characterization of Ambrisentan Hydroxy Acid Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the characterization of the Ambrisentan hydroxy acid impurity, a critical process-related impurity and potential degradant of the active pharmaceutical ingredient (API) Ambrisentan. This document outlines the impurity's chemical identity, synthesis, analytical characterization, and potential formation pathways, offering valuable insights for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Ambrisentan.
Introduction to Ambrisentan and its Hydroxy Acid Impurity
Ambrisentan is an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[1] During its synthesis and storage, various impurities can arise, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[2] One such critical impurity is the Ambrisentan hydroxy acid impurity, chemically known as (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.[3]
This guide focuses on the detailed characterization of this specific impurity, providing a scientific basis for its identification, quantification, and control.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of the Ambrisentan hydroxy acid impurity is fundamental for its characterization.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonym | Ambrisentan Hydroxy Impurity | [3] |
| CAS Number | 178306-52-0 | [1] |
| Molecular Formula | C₁₆H₁₆O₄ | [1][4] |
| Molecular Weight | 272.3 g/mol | [1][4] |
| Appearance | White to Off-White Solid | - |
| Melting Range | 123-125 °C | [5] |
Synthesis of Ambrisentan Hydroxy Acid Impurity
The Ambrisentan hydroxy acid impurity is a key intermediate in the synthesis of Ambrisentan itself.[5] Its preparation is a crucial step in understanding its properties and for use as a reference standard in analytical methods. A general synthetic pathway is described below.
Synthetic Pathway Overview
The synthesis of this compound typically involves a multi-step process that may include a resolution step to obtain the desired stereoisomer.[5]
Caption: Synthetic pathway for Ambrisentan hydroxy acid impurity.
Experimental Protocol for Synthesis
A representative experimental protocol for the synthesis of this compound is as follows:
-
Step 1: Synthesis of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid. This step typically involves the reaction of benzophenone with methyl chloroacetate followed by hydrolysis.
-
Step 2: Chiral Resolution. The racemic mixture is then resolved using a chiral resolving agent, such as (S)-1-(4-nitrophenyl)ethylamine, to isolate the desired (S)-enantiomer.[5] The diastereomeric salt of the (S)-acid is selectively crystallized and then treated with an acid to liberate the pure this compound.[5] The resulting solid is filtered and dried.[5]
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of the Ambrisentan hydroxy acid impurity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation and quantification of Ambrisentan and its impurities.
A typical stability-indicating RP-HPLC method for the analysis of Ambrisentan and its impurities is detailed below.
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 220 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled |
Note: The specific conditions may need to be optimized for different HPLC systems and columns.
Caption: General workflow for HPLC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the identification and structural elucidation of impurities.
The fragmentation pattern of the Ambrisentan hydroxy acid impurity in the mass spectrometer provides valuable structural information.
Caption: Postulated fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural confirmation of the impurity.
The following table summarizes the expected chemical shifts for the Ambrisentan hydroxy acid impurity.
| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| ~7.2-7.5 (m, 10H, Ar-H) | ~175 (C=O) |
| ~4.5 (s, 1H, CH-OH) | ~140-145 (Ar-C) |
| ~3.2 (s, 3H, OCH₃) | ~125-130 (Ar-CH) |
| ~2.5 (s, 1H, OH) | ~85 (C-O) |
| ~11-12 (br s, 1H, COOH) | ~75 (CH-OH) |
| ~52 (OCH₃) |
Note: These are approximate values and may vary depending on the solvent and instrument used.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch (hydroxyl and carboxylic acid) |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1600, ~1490 | C=C stretch (aromatic) |
| ~1100 | C-O stretch |
Formation and Control
The Ambrisentan hydroxy acid impurity is primarily considered a process-related impurity, arising from the synthetic route of Ambrisentan.[2] It can also be formed through the hydrolysis of the ester group of Ambrisentan under certain conditions.[6]
Degradation Pathway
Forced degradation studies have shown that Ambrisentan can degrade under hydrolytic conditions to form the hydroxy acid impurity.[6]
Caption: Formation of the hydroxy acid impurity from Ambrisentan.
Control Strategy
Control of the Ambrisentan hydroxy acid impurity is achieved through:
-
Process Optimization: Careful control of the synthetic process to minimize its formation.
-
Purification: Effective purification steps to remove the impurity from the final API.
-
Stability Studies: Understanding the degradation pathways allows for the development of stable formulations and appropriate storage conditions.
Pharmacopeial Status and Limits
While specific monographs for Ambrisentan hydroxy acid impurity are not explicitly detailed in the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) under this name, it is likely controlled as a specified or unspecified impurity under the general monograph for Ambrisentan. The USP lists several related compounds for Ambrisentan (A, B, C, D, E), and it is possible the hydroxy acid impurity is controlled under one of these designations or as part of the total impurity limit.[7] Regulatory guidelines generally require that any impurity above 0.10% be reported, and any impurity above 0.15% be identified and qualified.
Conclusion
The comprehensive characterization of the Ambrisentan hydroxy acid impurity is essential for ensuring the quality, safety, and efficacy of Ambrisentan drug products. This technical guide provides a detailed overview of its chemical properties, synthesis, analytical characterization, and formation pathways. By utilizing the methodologies and understanding the principles outlined in this document, researchers and drug development professionals can effectively control this critical impurity throughout the drug development lifecycle.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Ambrisentan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Ambrisentan Hydroxy Acid Impurity (S-isomer) | 178306-52-0 [chemicea.com]
- 4. 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. content.labmix24.com [content.labmix24.com]
Methodological & Application
Synthesis Protocol for (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid: An Essential Chiral Intermediate
Abstract
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the endothelin receptor antagonist, Ambrisentan, used for the treatment of pulmonary arterial hypertension. The stereochemistry of this intermediate is crucial for the biological activity of the final active pharmaceutical ingredient. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, commencing with the formation of the racemic acid followed by a diastereomeric resolution. The protocol includes comprehensive experimental procedures, data tables summarizing key quantitative metrics, and a visual representation of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. This compound represents a vital chiral building block whose synthesis requires careful control to achieve high chemical and optical purity. The protocol outlined herein describes a robust and scalable method involving the initial synthesis of the racemic compound followed by an efficient resolution process.
The synthesis commences with the reaction of benzophenone and methyl chloroacetate to form a glycidic ester intermediate. This is subsequently rearranged and hydrolyzed to yield racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. The critical step for obtaining the desired (S)-enantiomer involves a classical resolution using a chiral resolving agent, (S)-1-(4-nitrophenyl)ethylamine, to form diastereomeric salts. The differential solubility of these salts allows for their separation, and subsequent acidification yields the target compound with high enantiomeric excess.
Overall Reaction Scheme
Experimental Protocols
This section details the step-by-step procedures for the synthesis of the racemic acid and its subsequent resolution to the (S)-enantiomer.
Part 1: Synthesis of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
Step 1a: Synthesis of Methyl 3,3-diphenyloxirane-2-carboxylate
-
To a suitable reaction vessel, add benzophenone and toluene.
-
Stir the mixture until the benzophenone is completely dissolved.
-
Add sodium methoxide to the solution and stir.
-
Cool the reaction mixture to a temperature between -5°C and 0°C.
-
Slowly add a solution of methyl chloroacetate in toluene to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue stirring the mixture at the same temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude methyl 3,3-diphenyloxirane-2-carboxylate.
Step 1b: Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
-
Dissolve the crude methyl 3,3-diphenyloxirane-2-carboxylate in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to yield crude methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
Step 1c: Hydrolysis to Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
-
To the crude methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, add a solution of sodium hydroxide in a mixture of water and methanol.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid as a solid.
Part 2: Resolution of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
Step 2a: Formation and Separation of Diastereomeric Salts
-
Dissolve the racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid in a mixture of acetone and methyl tert-butyl ether.
-
Heat the solution to reflux.
-
In a separate flask, dissolve (S)-1-(4-nitrophenyl)ethylamine in methyl tert-butyl ether.
-
Slowly add the solution of the chiral amine to the refluxing solution of the racemic acid.
-
After the addition is complete, continue to reflux for approximately 1 hour.
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the desired diastereomeric salt.
-
Stir the mixture at room temperature for several hours.
-
Filter the crystalline solid and wash it with cold methyl tert-butyl ether.
-
The collected solid is the diastereomeric salt of this compound and (S)-1-(4-nitrophenyl)ethylamine.
Step 2b: Liberation of this compound
-
Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Acidify the mixture with a dilute mineral acid (e.g., hydrochloric acid) to a pH of 2-3, which will break the salt.
-
Separate the organic layer.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to obtain the final product with high purity.
Data Presentation
The following tables summarize the typical quantitative data obtained during the synthesis and resolution processes.
Table 1: Synthesis of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
| Step | Product | Starting Material | Yield (%) | Purity (HPLC) |
| 1a | Methyl 3,3-diphenyloxirane-2-carboxylate | Benzophenone | 85-95 | >95% |
| 1b | Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | Methyl 3,3-diphenyloxirane-2-carboxylate | 90-98 | >97% |
| 1c | Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | 88-96 | >98% |
Table 2: Resolution of Racemic Acid to (S)-enantiomer
| Step | Product | Starting Material | Yield (%) | Chemical Purity (HPLC) | Chiral Purity (Chiral HPLC) |
| 2a | Diastereomeric Salt | Racemic Acid | 35-45 (based on racemate) | >99% | >99% |
| 2b | This compound | Diastereomeric Salt | 90-98 | >99.5% | >99.8% |
Mandatory Visualization
The following diagrams illustrate the chemical structures and the overall experimental workflow.
Chemical Structures
Application Notes and Protocols for the Chiral Resolution of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid Racemate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the endothelin receptor antagonist, Ambrisentan.[1][2] The biological activity of such compounds is often enantiomer-specific, necessitating the separation of the racemic mixture into its constituent enantiomers. This document provides detailed protocols and data for the chiral resolution of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid via diastereomeric salt formation with chiral resolving agents. The S-enantiomer is of particular interest as it is the precursor for Ambrisentan.[1][2]
Data Presentation
The following table summarizes quantitative data from the chiral resolution of (±)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid using different chiral resolving agents.
| Resolving Agent | Target Enantiomer | Yield (%) | Chemical Purity (%) | Chiral Purity (%) |
| (S)-2,4-dichlorophenylethylamine | (R)-acid via (S,R)-salt | 35 | 99.9 | 99.3 |
| (S)-1-(4-nitrophenyl)ethylamine | (S)-acid | 15 | - | >99.5 |
| L-proline methyl ester | (S)-acid | 35 | - | 99.8 |
Note: The yield is based on the initial amount of the racemate. Purity was determined by HPLC.[3]
Experimental Protocols
Protocol 1: Resolution with (S)-2,4-dichlorophenylethylamine
This protocol details the resolution of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid to isolate the (R)-enantiomer through the formation of the (S)-2,4-dichlorophenylethylammonium (R)-2-hydroxy-3-methoxy-3,3-diphenylpropionate salt.[3]
Materials:
-
Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
(S)-2,4-dichlorophenylethylamine (S-2,4-dichloro PEA)
-
Methyl t-butyl ether (MTBE)
-
Methanol (MeOH)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Dissolution: In a 50 mL three-neck flask equipped with a stirrer, thermometer, and condenser, add 1 g of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid and 10 mL of methyl t-butyl ether at room temperature. Stir for 5 minutes to obtain a clear yellow solution.
-
Solvent Addition and Heating: Add 10 mL of methanol to the solution and heat the mixture to a gentle reflux.
-
Addition of Resolving Agent: To the refluxing solution, add a mixture of 0.454 g of (S)-2,4-dichlorophenylethylamine and 6 mL of methyl t-butyl ether.
-
Crystallization: Continue refluxing for 1 hour. The solution will become hazy. Allow the mixture to cool naturally to room temperature.
-
Stirring: Stir the hazy solution at room temperature for 3 hours to facilitate complete crystallization of the diastereomeric salt.
-
Filtration and Washing: Filter the solid material and wash it with 5 mL of methyl t-butyl ether.
-
Drying: Dry the isolated solid to obtain (S)-2,4-dichlorophenylethylammonium (R)-2-hydroxy-3-methoxy-3,3-diphenylpropionate.
Liberation of the Free Acid (General Procedure):
To obtain the free enantiomerically enriched acid, the diastereomeric salt is typically treated with a suitable acid (e.g., HCl) in a biphasic system (e.g., water and an organic solvent like MTBE). The layers are separated, and the organic layer containing the free acid is washed and concentrated.
Protocol 2: General Protocol for Diastereomeric Salt Resolution
This protocol provides a general workflow that can be adapted for various chiral amines as resolving agents.
Materials:
-
Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
Chiral amine resolving agent (e.g., (S)-1-(4-nitrophenyl)ethylamine, L-proline methyl ester)
-
Appropriate solvent system (e.g., MTBE, methanol, toluene)
-
Acid and Base for salt formation and liberation (e.g., HCl, NaOH)
Procedure:
-
Dissolution of Racemate: Dissolve the racemic acid in a suitable solvent or solvent mixture at room temperature or with gentle heating.
-
Addition of Resolving Agent: Add an equimolar or sub-equimolar amount of the chiral resolving agent. The resolving agent can be added directly or as a solution in a suitable solvent.
-
Diastereomeric Salt Formation and Crystallization: Stir the mixture to induce the formation of diastereomeric salts. One diastereomer will preferentially crystallize out of the solution. The crystallization can be promoted by cooling, seeding with a crystal of the desired diastereomeric salt, or by adjusting the solvent composition.
-
Isolation of Diastereomeric Salt: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent to remove impurities.
-
Liberation of the Enantiomerically Enriched Acid: Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent. Acidify the aqueous layer with a suitable acid (e.g., 1N HCl) to a pH of 2-3.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent to ensure complete recovery of the product.
-
Washing and Drying: Combine the organic layers, wash with water, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Isolation of the Final Product: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Visualizations
Experimental Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
This document provides a foundational guide for the chiral resolution of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. Researchers are encouraged to optimize conditions such as solvent systems, temperature, and resolving agent stoichiometry for their specific applications.
References
- 1. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 2. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for Chiral Resolution Using (S)-1-(4-nitrophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement for drug development. One of the most robust and widely used methods for chiral resolution on an industrial scale is the formation of diastereomeric salts.
This method involves reacting a racemic mixture, such as a carboxylic acid, with a single enantiomer of a chiral resolving agent, in this case, the chiral amine (S)-1-(4-nitrophenyl)ethylamine. The resulting products are a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer can be recovered by decomposing the diastereomeric salt.
These application notes provide a detailed protocol for the use of (S)-1-(4-nitrophenyl)ethylamine as a chiral resolving agent for the separation of racemic carboxylic acids.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this technique lies in the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated. The process can be summarized in the following logical steps:
Caption: Principle of chiral resolution via diastereomeric salt formation.
Experimental Protocols
The following is a generalized protocol for the chiral resolution of a racemic carboxylic acid using (S)-1-(4-nitrophenyl)ethylamine. The specific conditions, such as solvent, temperature, and stoichiometry, may require optimization for each specific racemic mixture.
I. Formation of Diastereomeric Salts
-
Dissolution: Dissolve the racemic carboxylic acid in a suitable solvent. The choice of solvent is critical and can significantly influence the efficiency of the resolution. Common solvents include alcohols (e.g., methanol, ethanol, isopropanol), ethers, or aqueous mixtures.
-
Addition of Resolving Agent: To the solution of the racemic acid, add a molar equivalent of (S)-1-(4-nitrophenyl)ethylamine. In some cases, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.
-
Crystallization: Allow the mixture to stand at a controlled temperature to induce the crystallization of the less soluble diastereomeric salt. This may involve slow cooling or maintaining the solution at room temperature or below for an extended period. Seeding with a small crystal of the desired diastereomeric salt can facilitate crystallization.
II. Isolation of the Less Soluble Diastereomeric Salt
-
Filtration: Collect the precipitated crystals of the diastereomeric salt by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis (Optional but Recommended): At this stage, the diastereomeric excess (d.e.) of the salt can be determined using techniques such as NMR spectroscopy or chiral HPLC after converting a small sample back to the acid.
III. Recovery of the Enantiopure Carboxylic Acid
-
Dissolution of the Salt: Dissolve the isolated diastereomeric salt in water or an appropriate aqueous solvent.
-
Acidification: Acidify the solution with a strong acid (e.g., hydrochloric acid or sulfuric acid) to a pH where the carboxylic acid is fully protonated and insoluble.
-
Extraction: Extract the liberated enantiopure carboxylic acid into an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Washing and Drying: Wash the organic extract with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiopure carboxylic acid.
-
Purification (Optional): If necessary, the recovered acid can be further purified by recrystallization.
-
Recovery of the Resolving Agent: The aqueous layer from the extraction step contains the protonated (S)-1-(4-nitrophenyl)ethylamine. It can be recovered by basifying the solution and extracting the free amine into an organic solvent.
IV. Analysis of the Resolved Enantiomer
-
Yield Calculation: Determine the percentage yield of the recovered enantiopure acid.
-
Enantiomeric Excess (e.e.) Determination: The optical purity of the resolved acid should be determined. This is typically done using chiral High-Performance Liquid Chromatography (chiral HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the chiral resolution process.
Caption: Experimental workflow for chiral resolution.
Data Presentation
The success of a chiral resolution experiment is quantified by the yield and the enantiomeric excess of the desired product. The following table provides a template for summarizing the results from different resolution experiments, allowing for easy comparison and optimization of the process.
| Racemic Acid | Resolving Agent Stoichiometry (eq.) | Crystallization Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) of Salt (%) | Enantiomeric Excess (e.e.) of Acid (%) |
| Example: Racemic Ibuprofen | 0.5 | Methanol/Water (3:1) | 4 | 45 | 95 | >98 |
| 1.0 | Ethanol | 25 | 30 | 85 | 90 | |
| 0.5 | Isopropanol | 0 | 50 | 98 | >99 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific racemic acid and experimental conditions.
Conclusion and Further Considerations
The use of (S)-1-(4-nitrophenyl)ethylamine for the chiral resolution of racemic carboxylic acids via diastereomeric salt formation is a powerful and scalable technique. The success of the resolution is highly dependent on the choice of solvent, temperature, and stoichiometry of the resolving agent. Systematic screening of these parameters is crucial for optimizing the yield and enantiomeric purity of the desired enantiomer. Furthermore, the recovery and recycling of the resolving agent are important considerations for the economic viability and sustainability of the process on a larger scale. For the unwanted enantiomer, developing a racemization protocol can significantly improve the overall efficiency of the process.
Industrial Scale Synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the industrial-scale synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key intermediate in the manufacturing of the pharmaceutical agent Ambrisentan.[1][2][3] The synthesis involves the preparation of a racemic mixture of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid followed by a chiral resolution to isolate the desired (S)-enantiomer. This guide outlines the synthetic strategy, detailed experimental procedures, and critical process parameters to ensure high yield and purity.
Introduction
This compound is a crucial chiral building block in the synthesis of Ambrisentan, a medication used for the treatment of pulmonary artery hypertension.[1][2] The stereochemistry at the C2 position is critical for the pharmacological activity of the final drug product. Therefore, a robust and scalable process to produce the enantiomerically pure intermediate is essential for pharmaceutical manufacturing. The synthetic approach detailed herein focuses on a reliable resolution of a racemic mixture, a common and effective strategy for obtaining enantiopure compounds on a large scale.
Synthetic Strategy Overview
The industrial synthesis of this compound is primarily achieved through a two-stage process:
-
Stage 1: Synthesis of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid. This stage involves the synthesis of the racemic acid, which can be accomplished through various organic synthesis methods. A common approach involves the use of benzilic acid rearrangement or similar pathways.
-
Stage 2: Chiral Resolution of the Racemic Mixture. This critical step isolates the desired (S)-enantiomer from the racemic mixture. Diastereomeric salt formation using a chiral resolving agent is the most prevalent industrial method.
Below is a diagram illustrating the overall workflow.
Caption: Overall workflow for the industrial synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
This protocol describes a plausible method for the synthesis of the racemic acid.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (kg) | Moles |
| Benzil | 134-81-6 | 210.23 | 100.0 | 475.7 |
| Sodium Methoxide | 124-41-4 | 54.02 | 28.2 | 522.0 |
| Methanol | 67-56-1 | 32.04 | 500 L | - |
| Toluene | 108-88-3 | 92.14 | 300 L | - |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | As needed | - |
| Water | 7732-18-5 | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: Charge a suitable glass-lined reactor with Methanol (500 L) and Sodium Methoxide (28.2 kg). Stir the mixture at 20-25 °C until the sodium methoxide is completely dissolved.
-
Addition of Benzil: Slowly add Benzil (100.0 kg) to the reactor over a period of 1-2 hours, maintaining the temperature between 20-30 °C.
-
Reaction: Stir the reaction mixture at 30-35 °C for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Quenching and Workup: Once the reaction is complete, cool the mixture to 10-15 °C. Slowly add water (200 L) to quench the reaction.
-
Hydrolysis: Add a solution of sodium hydroxide (25 kg in 100 L of water) to the reaction mixture. Heat the mixture to 60-65 °C and stir for 8-10 hours to effect hydrolysis of the intermediate ester.
-
Isolation of Racemic Acid: Cool the reaction mass to 20-25 °C. Add Toluene (300 L) and stir for 30 minutes. Separate the aqueous layer.
-
Acidification: Cool the aqueous layer to 10-15 °C and slowly add concentrated Hydrochloric Acid to adjust the pH to 2-3.
-
Precipitation and Filtration: The racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid will precipitate. Stir the slurry for 1-2 hours at 10-15 °C. Filter the solid product and wash with cold water (2 x 50 L).
-
Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Expected Yield: 115-125 kg (89-97% theoretical)
Stage 2: Chiral Resolution of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
This protocol details the resolution of the racemic acid to obtain the desired (S)-enantiomer.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (kg) | Moles |
| Racemic Acid | 178306-51-9 | 272.29 | 100.0 | 367.2 |
| (S)-1-(4-Nitrophenyl)ethylamine | 29533-31-3 | 166.19 | 61.0 | 367.0 |
| Methanol | 67-56-1 | 32.04 | 800 L | - |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 88.15 | 500 L | - |
| n-Heptane | 142-82-5 | 100.21 | 322 L | - |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | As needed | - |
| Water | 7732-18-5 | 18.02 | As needed | - |
Procedure:
-
Salt Formation: Charge a clean reactor with Methanol (800 L) and the racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid (100.0 kg). Heat the mixture to 40-45 °C to dissolve the acid.
-
Addition of Resolving Agent: Slowly add a solution of (S)-1-(4-Nitrophenyl)ethylamine (61.0 kg) in Methanol (200 L) to the reactor over 1 hour.
-
Crystallization: Cool the mixture slowly to 20-25 °C over 4-6 hours to allow for the selective crystallization of the (S,S)-diastereomeric salt. Stir at this temperature for an additional 2-3 hours.
-
Filtration: Filter the precipitated diastereomeric salt and wash the cake with cold Methanol (2 x 50 L).
-
Liberation of the (S)-Acid: Suspend the wet diastereomeric salt in a mixture of water (500 L) and Methyl tert-butyl ether (MTBE) (500 L).
-
Acidification: Cool the mixture to 10-15 °C and slowly add concentrated Hydrochloric Acid to adjust the pH to 2-3. Stir for 30 minutes.
-
Extraction and Wash: Separate the organic (MTBE) layer. Extract the aqueous layer with MTBE (200 L). Combine the organic layers and wash with water (2 x 200 L).
-
Solvent Exchange and Crystallization: Distill off the MTBE completely under vacuum. Add a mixture of MTBE (138 L) and n-heptane (322 L) to the residue at 40°C. Cool to 25-30 °C to crystallize the product.[1]
-
Filtration and Drying: Filter the crystalline this compound and dry at 50-60 °C under vacuum.[1]
Expected Yield and Purity:
| Parameter | Specification |
| Yield | 35-45 kg (based on racemate) |
| Chemical Purity | > 99.8% |
| Chiral Purity (ee) | > 99.9% |
Note: The mother liquor containing the (R)-enantiomer can be subjected to racemization and recycled to improve the overall process economy.
Process Logic and Critical Parameters
The success of this industrial-scale synthesis hinges on several critical parameters that must be carefully controlled.
Caption: Critical parameters influencing the yield and purity of the final product.
Safety Considerations
-
Handling of Reagents: Sodium methoxide is highly corrosive and flammable. Methanol, Toluene, MTBE, and n-Heptane are flammable solvents. Concentrated hydrochloric acid is highly corrosive. All handling should be done in well-ventilated areas with appropriate personal protective equipment (PPE), including gloves, safety glasses, and flame-retardant lab coats.
-
Reaction Conditions: The initial reaction with sodium methoxide is exothermic and requires careful temperature control to prevent runaways.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
By following these detailed protocols and paying close attention to the critical process parameters, researchers and drug development professionals can achieve a robust and scalable industrial synthesis of this compound with high yield and purity.
References
NMR analysis protocol for (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid derivatives.
An NMR-based analytical approach is indispensable for the structural confirmation and stereochemical analysis of complex chiral molecules such as (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid and its derivatives. These compounds are often key intermediates or active pharmaceutical ingredients in drug development, where precise characterization of their structure, purity, and enantiomeric excess is critical.
This application note provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) analysis of this compound derivatives. It covers sample preparation, standard one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for structural elucidation, and methods for determining enantiomeric purity using chiral solvating agents.
Data Presentation: Expected NMR Chemical Shifts
The following tables summarize the expected chemical shift (δ) ranges for the core structure of this compound. Note that exact shifts can vary depending on the specific derivative, solvent, and concentration.
Table 1: Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Phenyl (Ar-H ) | 7.20 - 7.60 | Multiplet (m) | 10 protons from two phenyl groups. |
| α-CH | 4.50 - 5.00 | Singlet (s) or Doublet (d) | Position is sensitive to hydrogen bonding and solvent. May couple with the hydroxyl proton. |
| Methoxy (-OCH ₃) | 3.20 - 3.60 | Singlet (s) | Typically a sharp, distinct singlet. |
| Hydroxyl (-OH ) | 2.50 - 5.00 (variable) | Broad Singlet (br s) | Chemical shift is highly dependent on concentration, temperature, and solvent. |
| Carboxylic Acid (-COOH ) | 10.0 - 13.0 (variable) | Broad Singlet (br s) | Often very broad and may not be observed without specific parameter adjustments. |
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-C OOH) | 170 - 180 | |
| Quaternary Phenyl (C -Ph)₂ | 85 - 95 | The carbon atom bonded to the two phenyl groups and the methoxy group. |
| α-C HOH | 70 - 80 | |
| Methoxy (-OC H₃) | 50 - 60 | |
| Phenyl (C -Ar) | 125 - 145 | Multiple signals corresponding to the aromatic carbons. |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
A properly prepared sample is crucial for acquiring high-quality NMR spectra.[1]
-
Analyte Preparation : Weigh 5-25 mg of the this compound derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[2]
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, DMSO-d₆). CDCl₃ is a common first choice. The chemical shifts of residual solvent peaks should not obscure important analyte signals.[2][3]
-
Dissolution : Add 0.6-0.7 mL of the deuterated solvent to the vial.[2] Gently vortex or swirl the vial to ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]
-
Internal Standard (Optional) : If quantitative analysis or precise chemical shift referencing is needed, add a small amount of an internal standard like Tetramethylsilane (TMS).
-
Transfer to NMR Tube : Carefully transfer the solution into a high-quality 5 mm NMR tube. The recommended sample height is 4-5 cm.[1][4]
-
Capping and Labeling : Cap the NMR tube and label it clearly.
Caption: Workflow for preparing a sample for NMR analysis.
Protocol 2: Acquisition of 1D (¹H, ¹³C) and 2D NMR Spectra
-
Instrument Setup : Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition :
-
Load standard proton acquisition parameters.
-
Set an appropriate spectral width (e.g., -2 to 14 ppm).
-
Use a 30° or 45° pulse angle.
-
Set the relaxation delay (d1) to at least 1 second.
-
Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Load standard carbon acquisition parameters with proton decoupling.
-
Set an appropriate spectral width (e.g., -10 to 220 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. This may take from 30 minutes to several hours.
-
-
2D NMR Acquisition (for structural confirmation) :
-
COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin coupling networks. Useful for tracing proton connectivity through the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H-¹³C pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Correlates ¹H and ¹³C nuclei that are separated by 2-3 bonds. This is crucial for identifying quaternary carbons and piecing together molecular fragments.
-
-
Data Processing : Apply Fourier transform, phase correction, and baseline correction to all acquired spectra. Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
Protocol 3: Determination of Enantiomeric Purity using Chiral Solvating Agents (CSAs)
NMR spectroscopy can be used to determine the enantiomeric excess (ee) of a chiral sample by adding a chiral solvating agent.[5][6][7] The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte, which results in separate, distinguishable signals in the ¹H NMR spectrum.[8][9]
-
Sample Preparation : Prepare the analyte sample as described in Protocol 1. Acquire a standard ¹H NMR spectrum of the analyte alone.
-
CSA Selection : Choose a suitable CSA. For chiral carboxylic acids, common CSAs include chiral amines or alcohols like (R)-1-phenylethylamine or (R)-1-(9-anthryl)-2,2,2-trifluoroethanol.[9]
-
Titration : Add the CSA to the NMR tube in small, incremental amounts (e.g., 0.25, 0.5, 0.75, 1.0+ equivalents).
-
Spectrum Acquisition : Acquire a ¹H NMR spectrum after each addition of the CSA.
-
Analysis :
-
Monitor the spectra for the splitting of one or more of the analyte's proton signals into two distinct signals, representing the two diastereomeric complexes. The α-CH proton is often a good signal to monitor.
-
Once baseline-resolved signals are achieved, integrate the two peaks.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Integration of Major Enantiomer - Integration of Minor Enantiomer) / (Integration of Major Enantiomer + Integration of Minor Enantiomer) ] x 100
-
Caption: Logical flow of NMR experiments to achieve analytical goals.
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of chemical purity of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals.[1] The developed method is demonstrated to be specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability testing. The method effectively separates the main component from its potential process-related impurities and degradation products.
Introduction
This compound is a critical chiral building block in the pharmaceutical industry. Ensuring its chemical purity is paramount for the quality and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the purity of drug substances and intermediates.[2] This document provides a comprehensive protocol for an HPLC method designed for the purity analysis of this compound, including a stability-indicating assay developed through forced degradation studies.[3][4]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Diluent: A mixture of water and acetonitrile (50:50, v/v) is a suitable diluent.
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B, 5-25 min: 40-80% B, 25-30 min: 80% B, 30-31 min: 80-40% B, 31-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[2][5] Stress studies were performed on the this compound to evaluate the method's ability to separate the analyte from potential degradation products. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
Forced Degradation Protocol:
-
Acid Hydrolysis: 1 mL of 1 mg/mL sample solution + 1 mL of 1N HCl, heated at 60°C for 2 hours. Neutralized with 1N NaOH.
-
Base Hydrolysis: 1 mL of 1 mg/mL sample solution + 1 mL of 1N NaOH, heated at 60°C for 2 hours. Neutralized with 1N HCl.
-
Oxidative Degradation: 1 mL of 1 mg/mL sample solution + 1 mL of 3% H₂O₂, kept at room temperature for 24 hours.
-
Thermal Degradation: Solid sample kept in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Solid sample exposed to UV light (254 nm) for 24 hours.
The results, summarized in the table below, show that the method is specific and can effectively separate the main peak from all degradation products.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | Major degradation peak observed at a different retention time. |
| Base Hydrolysis | ~20% | Two major degradation peaks were well-resolved from the main peak. |
| Oxidative Degradation | ~10% | A distinct degradation product was formed. |
| Thermal Degradation | ~5% | Minor degradation was observed. |
| Photolytic Degradation | ~8% | A small degradation peak was detected and resolved from the parent peak. |
Quantitative Data Summary
The following table summarizes the quantitative validation results of the HPLC method.
| Validation Parameter | Result |
| Linearity (Range) | 0.05 - 1.5 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
Experimental Workflows and Diagrams
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC purity analysis.
Forced Degradation Study Logic
The diagram below outlines the logical approach for conducting forced degradation studies to establish the stability-indicating nature of the method.
Caption: Logic for forced degradation studies.
Conclusion
The developed RP-HPLC method is demonstrated to be a reliable and robust technique for the purity determination of this compound. The method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis in a pharmaceutical setting. The provided protocols and workflows serve as a comprehensive guide for researchers and scientists involved in the development and manufacturing of pharmaceuticals containing this key intermediate.
References
Application Notes: L-Proline as a Chiral Building Block in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-proline, a naturally occurring cyclic amino acid, has emerged as a powerful and versatile chiral building block in the field of asymmetric synthesis.[1][2] Often referred to as the "simplest enzyme," L-proline functions as an exceptionally effective organocatalyst, capable of facilitating a wide range of carbon-carbon bond-forming reactions with high stereoselectivity.[3][4] Its ready availability in both enantiomeric forms, low toxicity, and operational simplicity under mild, often aerobic, and non-anhydrous conditions make it an attractive alternative to traditional metal-based catalysts.[3][5] This document provides detailed notes on the application of L-proline, focusing on the asymmetric aldol reaction, and includes comprehensive experimental protocols.
Key Application: The Asymmetric Aldol Reaction
The L-proline-catalyzed direct asymmetric aldol reaction is a cornerstone of organocatalysis, providing a powerful method for constructing chiral β-hydroxy ketones, which are valuable intermediates in the synthesis of complex molecules and pharmaceuticals.[6] The reaction typically involves the addition of a ketone donor to an aldehyde acceptor.
The widely accepted mechanism proceeds through an enamine intermediate.[7][8] L-proline reacts with the ketone (e.g., acetone) to form a nucleophilic enamine. This enamine then attacks the aldehyde stereoselectively. The resulting iminium ion is subsequently hydrolyzed to release the chiral aldol product and regenerate the L-proline catalyst, thus completing the catalytic cycle. The stereochemical outcome is controlled by a well-organized transition state, often depicted by the Zimmerman-Traxler model, where the carboxyl group of proline plays a crucial role in orienting the substrates via hydrogen bonding.[6]
Quantitative Data Summary
The efficiency and stereoselectivity of the L-proline-catalyzed aldol reaction are influenced by various factors, including the substrates, solvent, and temperature. Below is a summary of representative results for the reaction between various aldehydes and ketone donors.
Table 1: L-Proline-Catalyzed Asymmetric Aldol Reaction of Ketones with Aromatic Aldehydes
| Entry | Ketone Donor | Aldehyde Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Acetone | 4-Nitrobenzaldehyde | 30 | DMSO | 4 | 68 | 76 | [6] |
| 2 | Acetone | 4-Nitrobenzaldehyde | 5 | Acetone (neat) | 48 | 66 | 93 | [9] |
| 3 | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | DMSO | 96 | 99 | >99 | List et al. (2000) |
| 4 | Cyclohexanone | Benzaldehyde | 20 | MeOH/H₂O | 24 | 95 | 96 | [5][10] |
| 5 | Acetone | Isobutyraldehyde | 30 | DMSO | 24 | 97 | 96 | List et al. (2002) |
*ee = enantiomeric excess. Data compiled from cited literature; conditions may vary slightly.
Detailed Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction of Acetone and 4-Nitrobenzaldehyde
This protocol is adapted from the pioneering work in intermolecular proline-catalyzed aldol reactions.[4]
Materials:
-
L-Proline (10 mol%)
-
4-Nitrobenzaldehyde (0.25 mmol, 1.0 equiv)
-
Acetone (1.25 mmol, 5.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add L-proline (e.g., 2.9 mg, 0.025 mmol for a 10 mol% loading).
-
Add anhydrous DMSO (e.g., 0.5 mL).
-
To the stirred solution, add 4-nitrobenzaldehyde (e.g., 37.8 mg, 0.25 mmol).
-
Add acetone (e.g., 92 µL, 1.25 mmol) to the reaction mixture.
-
Seal the vial and stir the mixture at room temperature (approx. 20-25 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24-72 hours.[6]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (e.g., 5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired aldol product, (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one.
-
Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Large-Scale Synthesis of Aldol Adduct from Cyclohexanone and 4-Chlorobenzaldehyde
This protocol demonstrates a more sustainable approach using a water/methanol mixture, suitable for scale-up.[5]
Materials:
-
(S)-Proline (10 mol%, 1.15 g, 10 mmol)
-
4-Chlorobenzaldehyde (14.06 g, 100 mmol, 1.0 equiv)
-
Cyclohexanone (49.07 g, 500 mmol, 5.0 equiv)
-
Methanol (20 mL)
-
Water (5 mL)
-
Standard laboratory glassware for larger scale reactions
Procedure:
-
In a 250 mL round-bottom flask, charge (S)-proline, methanol, and water. Stir until the catalyst is dissolved.
-
Add cyclohexanone, followed by 4-chlorobenzaldehyde.
-
Seal the flask and stir the resulting mixture vigorously at room temperature for the required time (monitor by TLC, typically 24-48 hours).
-
After completion, carefully add water (50 mL) and n-hexane (50 mL) to the flask and stir for 15 minutes.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration.
-
Wash the solid with a cold 1:1 mixture of water/methanol (2 x 20 mL) and then with cold n-hexane (2 x 20 mL).
-
Dry the solid under vacuum to obtain the pure aldol product. This procedure often yields the product with high purity, diastereoselectivity (anti), and enantioselectivity.
Visualizations
Logical Relationships and Workflows
The following diagrams illustrate the catalytic cycle of the L-proline-catalyzed aldol reaction and a typical experimental workflow.
Caption: Catalytic cycle of the L-proline mediated aldol reaction.
Caption: General experimental workflow for an L-proline catalyzed reaction.
Application in Pharmaceutical Synthesis: Oseltamivir (Tamiflu®)
Proline-derived organocatalysts are instrumental in modern, efficient syntheses of complex pharmaceuticals. A prominent example is the asymmetric synthesis of the antiviral drug oseltamivir.[11] Modified proline catalysts, such as diphenylprolinol silyl ether, are used to catalyze a key Michael addition step, establishing a crucial stereocenter with high enantioselectivity.[12][13] This organocatalytic approach avoids the reliance on natural products like shikimic acid, which can be subject to supply chain volatility.[14]
The mechanism of action for Oseltamivir involves the inhibition of the neuraminidase enzyme, which is crucial for the release of new viral particles from infected host cells.
Caption: Oseltamivir's mechanism of action on the influenza virus.
References
- 1. mdpi.com [mdpi.com]
- 2. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-yielding synthesis of the anti-influenza neuramidase inhibitor (-)-oseltamivir by three "one-pot" operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time Economical Total Synthesis of (-)-Oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
Step-by-step synthesis of Ambrisentan from its hydroxy acid intermediate.
For Researchers, Scientists, and Drug Development Professionals
Objective
To provide a detailed, step-by-step protocol for the synthesis of Ambrisentan from its key hydroxy acid intermediate, (2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3,3-diphenylpropanoic acid. This document outlines the necessary reagents, equipment, and procedures for the successful laboratory-scale synthesis of this selective endothelin type-A receptor antagonist.
Introduction
Ambrisentan is an endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1] Its synthesis involves the coupling of a chiral hydroxy acid intermediate with a substituted pyrimidine. The following protocol details a common and effective method for this conversion, yielding Ambrisentan with high purity.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl group of (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid attacks the 2-position of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, facilitated by a strong base.
Caption: Reaction scheme for the synthesis of Ambrisentan.
Experimental Protocol
This protocol is based on established laboratory procedures.[1][2][3]
Materials and Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Water bath
-
Standard laboratory glassware
-
Rotary evaporator
-
pH meter or pH paper
-
High-performance liquid chromatography (HPLC) system for purity analysis
Reagents:
-
(2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
4,6-dimethyl-2-(methylsulfonyl)pyrimidine
-
Lithium amide (LiNH₂) or Sodium amide (NaNH₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
10% Sulfuric acid (H₂SO₄) aqueous solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether or a mixture of isopropanol and water for recrystallization
Procedure:
-
Reaction Setup:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.
-
Maintain an inert atmosphere by purging the flask with nitrogen.
-
-
Base Suspension:
-
Addition of Hydroxy Acid:
-
Dissolve (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid in anhydrous DMF.
-
Add this solution dropwise to the stirred base suspension over a period of approximately 45 minutes, maintaining the temperature at around 20°C.[1]
-
After the addition is complete, stir the mixture for an additional 10 minutes.[1]
-
-
Addition of Pyrimidine Derivative:
-
Dissolve 4,6-dimethyl-2-(methylsulfonyl)pyrimidine in anhydrous DMF.
-
Add this solution dropwise to the reaction mixture over about 20 minutes.[1]
-
-
Reaction:
-
Work-up:
-
Once the reaction is complete, quench the reaction by carefully adding water.[2][3]
-
Acidify the mixture to a pH of 2 with a 10% sulfuric acid aqueous solution.[2][3]
-
Extract the aqueous layer multiple times with ethyl acetate.[2][3]
-
Combine the organic layers and wash them with water and then with a saturated NaCl solution.[2][3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[3]
-
-
Purification:
-
The crude product can be purified by recrystallization. Suitable solvents for recrystallization include diethyl ether or a mixture of isopropanol and water.[1]
-
Quantitative Data Summary
The following table summarizes typical quantities and yields for the synthesis of Ambrisentan.
| Parameter | Value | Reference |
| Reactants | ||
| (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | 12.0 g (44.10 mmol) | [1] |
| 4,6-dimethyl-2-(methylsulfonyl)pyrimidine | 9.03 g (48.0 mmol) | [1] |
| Base | ||
| Lithium Amide | 3.0 g (132.3 mmol) | [1] |
| Solvent | ||
| N,N-Dimethylformamide (DMF) | 280 mL (total) | [1] |
| Reaction Conditions | ||
| Temperature | 20-31°C | [1] |
| Reaction Time | 17 hours | [1] |
| Purity | >99.0% (by HPLC) | [2] |
| Overall Yield | Approximately 30.1% | [2][5] |
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of Ambrisentan.
Caption: Workflow for Ambrisentan Synthesis.
References
- 1. WO2010091877A2 - Process for producing ambrisentan - Google Patents [patents.google.com]
- 2. aidic.it [aidic.it]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. WO2011114338A1 - A process for the preparation of highly pure ambrisentan - Google Patents [patents.google.com]
- 5. Improved Synthesis Process of Ambrisentan and Darusentan | Chemical Engineering Transactions [cetjournal.it]
Application Notes and Protocols: (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a valuable chiral building block in medicinal chemistry, primarily recognized for its crucial role as a key intermediate in the synthesis of the endothelin receptor antagonist, Ambrisentan.[1][2][3] Ambrisentan is a widely used therapeutic agent for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in a research and development setting.
Application Notes
This compound's utility in medicinal chemistry stems from its specific stereochemistry and functional groups, which make it an ideal precursor for complex, biologically active molecules. Its primary application is in the synthesis of Ambrisentan, where its (S)-configuration is essential for the drug's selective binding to the endothelin type-A (ETA) receptor.[4][5]
Beyond its role in Ambrisentan synthesis, this compound and its derivatives have been explored for the development of other potential therapeutic agents, including anti-inflammatory and analgesic drugs.[4] The presence of hydroxyl and carboxylic acid groups allows for a variety of chemical modifications, making it a versatile scaffold for drug discovery programs.
The synthesis of the enantiomerically pure (S)-form is typically achieved through the chiral resolution of the corresponding racemic mixture.[6][7][8] This process involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer. The choice of resolving agent and crystallization conditions are critical for achieving high enantiomeric purity and yield.
Data Presentation
The following table summarizes quantitative data from various methods for the preparation and chiral resolution of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, providing a comparative overview of their efficiencies.
| Method/Resolving Agent | Yield (%) | Chemical Purity (%) | Chiral/Optical Purity (%) | Reference |
| Resolution with (S)-1-(4-nitrophenyl)ethylamine | 15 | - | >99.5 (0.5% enantiomeric impurity) | [9] |
| Resolution with L-proline methyl ester & (S)-1-(4-nitrophenyl)ethylamine | 35 | - | 99.8 | [8] |
| Resolution with (S)-dehydroabietylamine | - | Excellent | Excellent | [6][7] |
| Improved process (unspecified resolving agent) | - | >99.8 | >99.9 | [3][9] |
| Resolution with (S)-2,4-dichloro PEA | 24.96 | 99.9 | 99.4 | [8] |
Experimental Protocols
Chiral Resolution of (±)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
This protocol is adapted from the improved synthesis process of Ambrisentan described by Li and Tian (2015).[6][7]
Materials:
-
(±)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
(S)-dehydroabietylamine
-
Methyl tertiary butyl ether (MTBE)
-
Hydrochloric acid (conc.)
-
Sodium hydroxide
Procedure:
-
Dissolve (±)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid (51.4 mmol) in MTBE (140 mL) and heat to reflux with stirring for 30 minutes.
-
In a separate flask, dissolve (S)-dehydroabietylamine (51.4 mmol) in MTBE (50 mL).
-
Add the (S)-dehydroabietylamine solution dropwise to the refluxing solution of the racemic acid over 10 minutes.
-
Continue stirring under reflux for 1 hour.
-
Cool the reaction mixture to 0°C and stir for an additional 2 hours to facilitate crystallization of the diastereomeric salt.
-
Filter the precipitate and wash with cold MTBE.
-
Suspend the collected diastereomeric salt in a mixture of water and MTBE.
-
Acidify the mixture to pH 2 with concentrated HCl to liberate the free acid.
-
Separate the organic layer and extract the aqueous layer with MTBE.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield this compound.
Synthesis of Ambrisentan
This protocol outlines the condensation of this compound with a pyrimidine derivative.[10]
Materials:
-
This compound
-
4,6-dimethyl-2-(methylsulfonyl)pyrimidine
-
Lithium amide
-
N,N-dimethylformamide (DMF)
Procedure:
-
Suspend lithium amide (1.32 mol) in DMF (200 mL) in a reaction vessel under an inert atmosphere and cool to 20°C.
-
Prepare a solution of this compound (0.44 mol) in DMF (750 mL).
-
Add the acid solution dropwise to the lithium amide suspension over 45 minutes, maintaining the temperature at 20°C. Stir for an additional 10 minutes.
-
Prepare a solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (0.48 mol) in DMF (500 mL).
-
Add the pyrimidine solution dropwise to the reaction mixture over 20 minutes.
-
Stir the reaction mixture for 17 hours at room temperature.
-
Monitor the reaction for completion by a suitable analytical method (e.g., LCMS).
-
Upon completion, proceed with standard aqueous workup and purification procedures to isolate Ambrisentan.
Visualizations
Below are diagrams illustrating key pathways and workflows related to the application of this compound.
Caption: Ambrisentan's Mechanism of Action on the Endothelin Pathway.
Caption: Experimental Workflow for Chiral Resolution.
Caption: Key Steps in the Synthesis of Ambrisentan.
References
- 1. Macitentan - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 4. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. aidic.it [aidic.it]
- 7. Improved Synthesis Process of Ambrisentan and Darusentan | Chemical Engineering Transactions [cetjournal.it]
- 8. US8962832B2 - Process for the preparation of ambrisentan and novel intermediates thereof - Google Patents [patents.google.com]
- 9. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 10. WO2010091877A2 - Process for producing ambrisentan - Google Patents [patents.google.com]
Application Notes and Protocols for the Resolution of Racemic 2-Hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the separation of enantiomers from a racemic mixture of 2-hydroxypropanoic acid, commonly known as lactic acid. The resolution of racemic lactic acid is a critical process in the pharmaceutical and chemical industries, as the biological activity of each enantiomer can differ significantly. These protocols offer guidance on established techniques, including classical chemical resolution via diastereomeric salt formation, enzymatic resolution, and chromatographic separations.
Introduction to Chiral Resolution of 2-Hydroxypropanoic Acid
2-Hydroxypropanoic acid is a chiral molecule existing as two enantiomers: (S)-(-)-lactic acid and (R)-(+)-lactic acid. While chemically identical in an achiral environment, these enantiomers exhibit different biological activities. Therefore, obtaining enantiomerically pure forms is often necessary for research and pharmaceutical applications. The methods detailed below provide robust procedures for achieving this separation.
Experimental Protocols
This classical method relies on the reaction of the racemic acid with a chiral base to form diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][3]
Protocol: Resolution of Racemic 2-Hydroxypropanoic Acid using (R)-(+)-1-Phenylethylamine
Materials:
-
Racemic 2-hydroxypropanoic acid (lactic acid)
-
(R)-(+)-1-Phenylethylamine (resolving agent)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
pH indicator paper
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Buchner funnel, separatory funnel)
-
Heating mantle or hot plate with magnetic stirrer
-
Rotary evaporator
-
Polarimeter for measuring optical rotation
Procedure:
-
Formation of Diastereomeric Salts:
-
In a 250 mL Erlenmeyer flask, dissolve a specific amount of racemic 2-hydroxypropanoic acid in a minimal amount of warm methanol.
-
In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in methanol.
-
Slowly add the amine solution to the lactic acid solution with constant stirring. The reaction is exothermic.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.[4] The salt of (S)-lactic acid with (R)-1-phenylethylamine is typically less soluble in methanol.[1][5]
-
Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold diethyl ether.
-
-
Fractional Crystallization (Purification of the Diastereomeric Salt):
-
The collected crystals can be recrystallized from a minimal amount of hot methanol to improve diastereomeric purity.
-
Dissolve the crystals in hot methanol and allow the solution to cool slowly to room temperature to form purer crystals of the less soluble diastereomer.
-
Filter and dry the purified crystals.
-
-
Liberation of the (S)-(-)-2-Hydroxypropanoic Acid:
-
Dissolve the purified diastereomeric salt crystals in a minimal amount of water.
-
Acidify the solution to approximately pH 2 with 1 M HCl. This will protonate the lactate and deprotonate the amine, breaking the salt.[1]
-
Extract the liberated (S)-(-)-lactic acid into a suitable organic solvent like dichloromethane (3 x 50 mL).
-
The aqueous layer contains the hydrochloride salt of the resolving agent. To recover the (R)-(+)-1-phenylethylamine, the aqueous layer can be basified with 1 M NaOH and extracted with an organic solvent.[1]
-
-
Isolation and Analysis of the Enantiomer:
-
Combine the organic extracts containing the lactic acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the (S)-(-)-2-hydroxypropanoic acid.
-
Determine the enantiomeric purity by measuring the specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer. Further analysis can be performed using chiral HPLC.
-
-
Isolation of the (R)-(+)-2-Hydroxypropanoic Acid:
-
The mother liquor from the initial crystallization contains the more soluble diastereomeric salt, which is enriched in the (R)-(+)-lactic acid enantiomer.
-
This mother liquor can be treated in a similar manner (acidification, extraction) to recover the (R)-(+)-lactic acid, although it will likely have a lower enantiomeric purity without further purification steps.
-
Workflow Diagram:
Caption: Workflow for the resolution of racemic 2-hydroxypropanoic acid.
Enzymatic resolution offers high selectivity and operates under mild reaction conditions. This method utilizes enzymes that preferentially catalyze a reaction with one of the enantiomers in the racemic mixture.[6][7]
Application Note: Kinetic Resolution using Lipase
Lipases are commonly used enzymes for the kinetic resolution of racemic acids and alcohols. In a typical procedure, the racemic 2-hydroxypropanoic acid is subjected to esterification with an alcohol in the presence of a lipase, such as Candida antarctica lipase B (CALB). The enzyme will selectively catalyze the esterification of one enantiomer at a much faster rate than the other.[8] This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched acid, which can then be separated by standard chemical techniques like extraction. The enantiomerically enriched acid can be isolated, and the ester can be hydrolyzed to recover the other enantiomer of the acid.
Workflow Diagram:
Caption: Workflow for enzymatic resolution of racemic lactic acid.
Chromatographic techniques are powerful for both analytical and preparative-scale separation of enantiomers.
Application Note: Chiral Thin-Layer Chromatography (TLC)
A simple and rapid method for the analytical separation of D- and L-lactic acid involves TLC on silica gel plates impregnated with Cu(II) ions.[9][10] The enantiomers form diastereomeric complexes with the chiral selector (the copper complex formed in the chiral environment), leading to different mobilities and thus different Rf values on the TLC plate.[9][10] This method is particularly useful for rapid screening and monitoring the progress of a resolution.
Application Note: Chiral High-Performance Liquid Chromatography (HPLC)
For accurate quantitative analysis of enantiomeric excess (ee), chiral HPLC is the method of choice.[11][12] This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. A variety of CSPs are commercially available, and the selection depends on the specific analyte and mobile phase conditions. This method is essential for quality control in drug development and manufacturing.
Data Presentation
The effectiveness of a resolution procedure is quantified by the yield and the enantiomeric excess (ee) of the separated products. The following table provides a template for summarizing typical results from the described resolution methods.
| Resolution Method | Resolving Agent / Enzyme / CSP | Typical Yield (%) | Typical Enantiomeric Excess (ee) (%) | Reference |
| Diastereomeric Salt Formation | (R)-(+)-1-Phenylethylamine | 40-50% (per enantiomer) | >95% | [1][5] |
| Enzymatic Resolution | Candida antarctica lipase B (CALB) | >45% (for each component) | >98% | [8] |
| Chiral TLC | Cu(II) impregnated silica gel | N/A (Analytical) | Baseline separation | [9][10] |
| Chiral HPLC | Chiral Stationary Phase | N/A (Analytical) | Quantitative determination | [11][12] |
Note: Yields and enantiomeric excess are highly dependent on the specific experimental conditions and may require optimization. The theoretical maximum yield for a classical resolution of a single enantiomer is 50%.
Conclusion
The resolution of racemic 2-hydroxypropanoic acid can be successfully achieved through several methods. The choice of method depends on the scale of the separation, the required enantiomeric purity, and the available resources. Diastereomeric salt formation is a robust and well-established method for preparative scale, while enzymatic resolution offers high selectivity under mild conditions. Chromatographic methods, particularly chiral HPLC, are indispensable for the accurate analytical determination of enantiomeric purity.
References
- 1. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Racemic Mixtures and the Resolution of Enantiomers [almerja.com]
- 6. Suggest two methods to resolve racemic Lactic acid into optically active .. [askfilo.com]
- 7. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 8. Separation of the Enantiomers of Lactide, Lactic Acid Dimer, for a Sustainable Bioplastic Management [pubs.sciepub.com]
- 9. Lactic acid enantiomers: separation by thin-layer chromatography on silica gel plates impregnated with Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid Chiral Purity Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the chiral purity of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving the chiral purity of this compound?
A1: The two main approaches for enhancing the chiral purity of this compound are:
-
Classical Chiral Resolution: This involves the formation of diastereomeric salts with a chiral resolving agent. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.
-
Enantioselective Synthesis: This method aims to produce the desired (S)-enantiomer directly, minimizing the formation of the (R)-enantiomer from the beginning of the synthetic route.
Q2: Which chiral resolving agents are effective for the resolution of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid?
A2: Based on documented procedures, (S)-1-(4-nitrophenyl)ethylamine has been successfully used for the resolution of this compound. Other common resolving agents for carboxylic acids that could be screened include L-proline methyl ester, brucine, strychnine, and quinine. The optimal choice of resolving agent often requires empirical screening.
Q3: How can I monitor the progress of chiral purification?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of your sample. It is crucial to develop a validated chiral HPLC method to accurately quantify the ratio of the (S) and (R) enantiomers.
Q4: Is it possible to recycle the unwanted (R)-enantiomer?
A4: In some resolution processes, it is possible to recover the unwanted enantiomer from the mother liquor and racemize it back to the racemic mixture. This allows for the recycling of the material, improving the overall process economy. The feasibility of racemization depends on the specific chemical structure and the stability of the chiral center.
Troubleshooting Guides
Low Diastereomeric Excess (ee) After Crystallization
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The solubility difference between the two diastereomeric salts is crucial for effective separation. Screen a variety of solvents with different polarities (e.g., alcohols, esters, ketones, and their mixtures with non-polar solvents like heptane or toluene). |
| Cooling Rate is Too Fast | Rapid cooling can lead to the co-precipitation of both diastereomers. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Using an insulated container can help to slow down the cooling process. |
| Suboptimal Stoichiometry | The molar ratio of the resolving agent to the racemic acid can impact the efficiency of the resolution. While a 1:1 ratio is a common starting point, it is advisable to screen ratios from 0.5 to 1.0 equivalents of the resolving agent. |
| Supersaturation Issues | Poor control over supersaturation can lead to spontaneous nucleation of the more soluble diastereomer. Consider using seeding with a small amount of the desired pure diastereomeric salt to promote its crystallization. |
| Impure Starting Material | Impurities present in the racemic acid can interfere with the crystallization process. Ensure the starting material has high chemical purity before attempting resolution. |
Poor or No Crystal Formation
| Potential Cause | Troubleshooting Steps |
| Solvent Choice | The diastereomeric salt may be too soluble in the chosen solvent. Try a less polar solvent or a mixture of solvents to decrease solubility. |
| Concentration | The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration and induce crystallization. |
| Lack of Nucleation Sites | Induce crystallization by scratching the inside of the flask with a glass rod or by adding seed crystals of the desired diastereomeric salt. |
| Temperature | The crystallization may require lower temperatures. After slow cooling to room temperature, place the flask in a refrigerator (4 °C) or freezer (-20 °C) for an extended period. |
Data Presentation
The following tables summarize quantitative data from various methods to improve the chiral purity of this compound.
Table 1: Chiral Resolution Performance
| Resolving Agent | Solvent System | Yield of (S)-enantiomer | Enantiomeric Purity (ee %) | Reference |
| (S)-1-(4-nitrophenyl)ethylamine | Acetone/Methyl tert-butyl ether | 15% | 99.0% (0.5% enantiomeric impurity) | [1] |
| (S)-1-(4-nitrophenyl)ethylamine & Recrystallization | Methyl tert-butyl ether/n-heptane | Not specified | >99.9% | [1][2] |
Table 2: Purity Profile of a Developed Process
| Parameter | Value | Reference |
| Chemical Purity | >99.8% | [1][2] |
| Chiral Purity | >99.9% | [1][2] |
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
This protocol is a detailed methodology for the resolution of racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid using (S)-1-(4-nitrophenyl)ethylamine.
Materials:
-
Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
(S)-1-(4-nitrophenyl)ethylamine
-
Acetone
-
Methyl tert-butyl ether (MTBE)
-
n-Heptane
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Salt Formation:
-
In a suitable reaction vessel, dissolve the racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid in a mixture of acetone and MTBE.
-
Heat the solution to reflux (approximately 50-55 °C).
-
Slowly add a solution of (S)-1-(4-nitrophenyl)ethylamine (approximately 0.5 to 1.0 molar equivalents) in MTBE to the refluxing solution.
-
After the addition is complete, continue to reflux for at least one hour.
-
-
Crystallization of the Diastereomeric Salt:
-
Slowly cool the reaction mixture to room temperature to allow for the crystallization of the less soluble diastereomeric salt.
-
For enhanced crystallization, the mixture can be seeded with a few crystals of the pure (S)-acid-(S)-amine salt.
-
Further cool the mixture in an ice bath or refrigerator for several hours to maximize the yield of the crystals.
-
Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold MTBE.
-
-
Liberation of the (S)-Enantiomer:
-
Suspend the isolated diastereomeric salt in a mixture of MTBE and deionized water.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Stir the mixture vigorously for about 30 minutes until the salt has completely dissolved and partitioned between the two phases.
-
Separate the organic layer. Extract the aqueous layer with an additional portion of MTBE.
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Recrystallization for Final Purity Enhancement:
-
Dissolve the crude (S)-enantiomer in a minimal amount of hot MTBE.
-
Slowly add n-heptane as an anti-solvent until the solution becomes slightly turbid.
-
Heat the mixture again to obtain a clear solution and then allow it to cool slowly to room temperature.
-
Cool further in an ice bath to complete the crystallization.
-
Filter the purified crystals, wash with a cold mixture of MTBE/n-heptane, and dry under vacuum.
-
Analyze the final product for chemical and chiral purity using HPLC.
-
Visualizations
Experimental Workflow for Chiral Resolution
Caption: Workflow for improving chiral purity via diastereomeric salt crystallization.
Logical Relationship for Troubleshooting Low Enantiomeric Excess
References
Technical Support Center: Optimizing Reaction Conditions for Ambrisentan Precursor Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ambrisentan precursors.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for the key precursor of Ambrisentan, (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid?
The synthesis generally involves a four-step process:
-
Darzens Condensation: Reaction of benzophenone and methyl chloroacetate to form methyl 3,3-diphenyloxirane-2-carboxylate.
-
Epoxide Ring-Opening: Acid-catalyzed methanolysis of the epoxide to yield methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
-
Chiral Resolution: Separation of the desired (S)-enantiomer.
-
Hydrolysis: Saponification of the methyl ester to give (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid.
Q2: What are the critical parameters to control during the synthesis?
Key parameters to control throughout the synthesis include reaction temperature, the choice and stoichiometry of reagents (especially bases), and the exclusion of moisture in certain steps. Precise control of these factors is crucial for maximizing yield and minimizing the formation of impurities.[1]
Q3: What are some of the common impurities that can form during the synthesis of Ambrisentan?
Impurities can arise from unreacted starting materials, byproducts from side reactions, or degradation of the product.[1][2] Common process-related impurities may include unreacted intermediates from the chemical synthesis and residual solvents.[1] Degradation impurities can include oxidation byproducts and hydrolysis impurities.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of the Ambrisentan precursor.
Step 1: Darzens Condensation
Q: I am getting a low yield in the Darzens condensation of benzophenone and methyl chloroacetate. What are the possible causes and solutions?
A: Low yields in this step are often due to suboptimal reaction conditions or the presence of side reactions. Here are some common causes and troubleshooting steps:
-
Choice of Base and Solvent: The base and solvent system is critical. Sodium methoxide in an aprotic solvent like THF is a common choice.[1] Using a weaker base or a protic solvent can lead to side reactions like the saponification of the ester.
-
Reaction Temperature: This reaction is typically performed at low temperatures (e.g., -10°C to 0°C) to control the exothermic reaction and minimize side product formation.[1] Allowing the temperature to rise can lead to the formation of byproducts.
-
Moisture: The reaction is sensitive to moisture, which can quench the enolate intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Stoichiometry: The molar ratio of the reactants and the base is important. An excess of the base can lead to side reactions.
Table 1: Troubleshooting Low Yield in Darzens Condensation
| Potential Cause | Recommended Action | Expected Outcome |
| Inappropriate Base | Use a strong, non-nucleophilic base like sodium methoxide or potassium tert-butoxide. | Increased formation of the desired epoxide. |
| High Reaction Temperature | Maintain the reaction temperature between -10°C and 0°C. | Minimized side reactions and improved yield. |
| Presence of Moisture | Use anhydrous solvents and oven-dried glassware. | Reduced quenching of the enolate intermediate. |
| Incorrect Stoichiometry | Carefully control the molar ratios of reactants and base. | Optimized conversion to the product. |
Step 2: Epoxide Ring-Opening (Methanolysis)
Q: The acid-catalyzed ring-opening of my epoxide is giving me a mixture of regioisomers. How can I improve the selectivity?
A: The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions.
-
Acidic vs. Basic Conditions: Under acidic conditions, the reaction proceeds via a mechanism with significant SN1 character, and the nucleophile (methanol) will preferentially attack the more substituted carbon.[3][4] For the Ambrisentan precursor, this is the desired outcome. In contrast, under basic conditions, an SN2 mechanism dominates, and the nucleophile attacks the less substituted carbon.[3][4]
-
Choice of Acid Catalyst: A mild acid catalyst, such as p-toluenesulfonic acid, is often used to promote the desired ring-opening.[1] Stronger acids may lead to more side products.
Table 2: Optimizing Regioselectivity in Epoxide Ring-Opening
| Condition | Mechanism | Site of Nucleophilic Attack | Predominant Product |
| Acidic (e.g., p-TsOH in Methanol) | SN1-like | More substituted carbon | Desired 2-hydroxy-3-methoxy product |
| Basic (e.g., NaOMe in Methanol) | SN2 | Less substituted carbon | Undesired regioisomer |
Step 3: Nucleophilic Substitution with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine
Q: The reaction between (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid and 4,6-dimethyl-2-(methylsulfonyl)pyrimidine is slow or incomplete. How can I optimize this step?
A: This nucleophilic aromatic substitution reaction can be challenging. Here are some factors to consider:
-
Base: A strong base is required to deprotonate the hydroxyl and carboxylic acid groups. Sodium amide (NaNH₂) or lithium amide in a polar aprotic solvent like DMF is commonly used.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. A typical temperature range is room temperature to 90°C, depending on the base used.[1]
-
Leaving Group: The methylsulfonyl group is a good leaving group, facilitating the substitution.
-
Reaction Time: The reaction time can vary from a few hours to overnight.[5] Monitoring the reaction by TLC or HPLC is recommended to determine the optimal time.
Step 4: Hydrolysis of the Methyl Ester
Q: I am experiencing incomplete hydrolysis or side reactions during the final saponification step. What should I do?
A: The hydrolysis of the methyl ester to the final Ambrisentan product requires careful control of the reaction conditions.
-
Base and Solvent: Aqueous sodium hydroxide or potassium hydroxide in a solvent like methanol is typically used.
-
Temperature: The reaction is often performed at reflux to ensure complete hydrolysis.
-
Work-up: After hydrolysis, the reaction mixture needs to be acidified to protonate the carboxylate and precipitate the product. Careful pH control during the work-up is important to ensure complete precipitation and avoid the formation of salts that may be difficult to remove.
Experimental Protocols
Protocol 1: Synthesis of methyl 3,3-diphenyloxirane-2-carboxylate
-
To a solution of sodium methoxide (4.3 g, 79.6 mmol) in dry THF (25 mL) at -10°C, add a solution of benzophenone (7.2 g, 39.5 mmol) and methyl chloroacetate (6.6 g, 60.8 mmol) in dry THF (15 mL) dropwise over 2 hours, maintaining the temperature at -10°C.[1]
-
Stir the mixture at -10°C for an additional 2 hours.[1]
-
Quench the reaction with water (50 mL).[1]
-
Extract the product with diethyl ether (3 x 80 mL).[1]
-
Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
Protocol 2: Synthesis of methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
-
Dissolve the crude methyl 3,3-diphenyloxirane-2-carboxylate in methanol (40 mL).[1]
-
Add p-toluenesulfonic acid (0.5 g) and stir the mixture at room temperature for 30 minutes.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude product.
Visualizations
Caption: Overall synthetic workflow for the Ambrisentan precursor.
Caption: Troubleshooting workflow for low yield in Darzens condensation.
References
- 1. veeprho.com [veeprho.com]
- 2. Ambrisentan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Identifying side products in (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during the synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key intermediate in the production of Ambrisentan.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on the identification of potential side products at each stage.
Problem 1: Presence of Unreacted Starting Materials in the Crude Product
-
Symptoms: Signals corresponding to benzophenone and/or methyl chloroacetate are observed in the 1H NMR or GC-MS analysis of the crude product after the initial reaction.
-
Possible Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Deactivation of the sodium methoxide base by moisture.
-
Stoichiometric imbalance of reactants.
-
-
Solutions:
-
Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Verify the quality and reactivity of the sodium methoxide.
-
Increase the reaction time or temperature as per the protocol, monitoring the reaction progress by TLC or GC.
-
Ensure accurate measurement of all reactants.
-
Problem 2: Incomplete Conversion of the Epoxy Ester Intermediate
-
Symptom: The presence of methyl 3,3-diphenyl-2,3-epoxypropionate is detected in the product mixture after the acid-catalyzed rearrangement step.
-
Possible Causes:
-
Insufficient amount of p-toluenesulfonic acid catalyst.
-
Reaction time is too short or the temperature is too low.
-
-
Solutions:
-
Ensure the p-toluenesulfonic acid is of good quality and used in the correct catalytic amount.
-
Increase the reaction time and/or temperature, and monitor the disappearance of the epoxy ester by TLC or LC-MS.
-
Problem 3: Incomplete Hydrolysis of the Methyl Ester
-
Symptom: The presence of methyl (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is observed in the final product.
-
Possible Cause:
-
Insufficient sodium hydroxide or inadequate reaction time/temperature during the hydrolysis step.
-
-
Solution:
-
Ensure a sufficient excess of sodium hydroxide is used.
-
Increase the reaction temperature or prolong the reaction time, monitoring the disappearance of the methyl ester by TLC or HPLC.
-
Problem 4: Presence of the Undesired (R)-enantiomer
-
Symptom: Chiral HPLC analysis of the final product shows the presence of the (R)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. A patent for a similar process mentions a potential 0.5% enantiomeric impurity.[1][2]
-
Possible Cause:
-
Inefficient chiral resolution of the racemic acid.
-
-
Solutions:
-
Optimize the resolution process, including the choice of resolving agent, solvent system, and crystallization conditions.
-
Perform multiple recrystallizations of the diastereomeric salt to enhance chiral purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in the synthesis of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid?
A1: Based on the typical synthetic route starting from benzophenone and methyl chloroacetate, the most common impurities in the crude racemic product are:
-
Unreacted starting materials (Benzophenone, Methyl Chloroacetate).
-
The intermediate epoxy ester (Methyl 3,3-diphenyl-2,3-epoxypropionate).
-
The methyl ester of the final product due to incomplete hydrolysis (Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate).
Q2: Are there any other potential, less common side products I should be aware of?
A2: While less frequently reported for this specific synthesis, analogous reactions suggest the possibility of other side products. For instance, in Darzens condensations, the formation of α-chloro-β-hydroxy esters or subsequent elimination products can occur under certain conditions. During the acid-catalyzed rearrangement of the epoxide, alternative ring-opening products or rearrangement pathways, though less favored, could lead to isomeric impurities. Careful analysis of your crude product by LC-MS is recommended to identify any unexpected masses.
Q3: How can I minimize the formation of the intermediate epoxy ester?
A3: To minimize the presence of the unreacted epoxy ester, ensure the acid-catalyzed rearrangement step goes to completion. This can be achieved by:
-
Using a sufficient amount of p-toluenesulfonic acid.
-
Ensuring the reaction is stirred efficiently.
-
Increasing the reaction time or temperature while monitoring the reaction progress.
Q4: What is the best way to remove the (R)-enantiomer?
A4: The (R)-enantiomer is removed through chiral resolution. This typically involves forming diastereomeric salts with a chiral amine. The desired diastereomeric salt is then selectively crystallized. The efficiency of this separation is highly dependent on the choice of resolving agent, solvent, temperature, and cooling rate. Multiple recrystallizations may be necessary to achieve high enantiomeric purity.
Data Presentation
Table 1: Summary of Potential Side Products and Impurities
| Side Product / Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Stage of Formation | Typical Analytical Detection Method |
| Benzophenone | C₁₃H₁₀O | 182.22 | Starting Material | GC-MS, ¹H NMR |
| Methyl Chloroacetate | C₃H₅ClO₂ | 108.52 | Starting Material | GC-MS, ¹H NMR |
| Methyl 3,3-diphenyl-2,3-epoxypropionate | C₁₆H₁₄O₃ | 254.28 | Darzens Condensation | LC-MS, ¹H NMR |
| Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | C₁₇H₁₈O₄ | 286.32 | Incomplete Hydrolysis | LC-MS, HPLC, ¹H NMR |
| (R)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C₁₆H₁₆O₄ | 272.29 | Incomplete Resolution | Chiral HPLC |
Experimental Protocols
Key Experimental Methodologies (Based on publicly available patents[1][2])
Step 1: Synthesis of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
Darzens Condensation: Benzophenone is reacted with methyl chloroacetate in the presence of a strong base like sodium methoxide in a suitable solvent (e.g., toluene) at low temperatures (-10 to 0 °C) to form methyl 3,3-diphenyl-2,3-epoxypropionate.
-
Rearrangement: The isolated epoxy ester is then treated with a catalytic amount of p-toluenesulfonic acid in methanol. The reaction mixture is typically heated to reflux to facilitate the rearrangement to methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
-
Hydrolysis: The resulting methyl ester is hydrolyzed using an aqueous solution of a base, such as sodium hydroxide, typically at elevated temperatures. Acidification of the reaction mixture then precipitates the racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Step 2: Chiral Resolution
-
The racemic acid is dissolved in a suitable solvent mixture (e.g., acetone and methyl tert-butyl ether).
-
A chiral resolving agent, such as (S)-1-(4-nitrophenyl)ethylamine, is added.
-
The mixture is heated to reflux and then allowed to cool, often with seeding, to induce crystallization of the desired diastereomeric salt.
-
The salt of this compound with the chiral amine is isolated by filtration.
-
The purified salt is then treated with an acid to liberate the final enantiomerically pure (S)-acid, which is extracted into an organic solvent.
Visualizations
Caption: Synthetic pathway and points of side product formation.
Caption: Troubleshooting workflow for impurity identification.
References
Technical Support Center: (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid. It is intended for researchers, scientists, and drug development professionals.
Purification Methods Overview
The primary method for purifying crude this compound is through chiral resolution , which involves the formation of diastereomeric salts. This technique leverages the different physical properties of diastereomers, such as solubility, to separate the desired (S)-enantiomer from a racemic mixture.[1][2] The process typically involves reacting the racemic carboxylic acid with a chiral amine to form diastereomeric salts, which can then be separated by crystallization.[3][4] Subsequent acidification of the isolated diastereomeric salt yields the enantiomerically pure carboxylic acid.
Another key purification step is recrystallization , which is used to further enhance the chemical and chiral purity of the final product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Q1: Why is the yield of my purified (S)-enantiomer low after chiral resolution?
A1: Low yield can be attributed to several factors:
-
Suboptimal choice of resolving agent: The efficiency of the resolution is highly dependent on the chosen chiral amine. It is often necessary to screen several resolving agents to find one that forms a well-defined crystalline salt with the desired enantiomer.[2]
-
Inappropriate solvent system: The solubility of the diastereomeric salts is crucial for effective separation.[1] If the solvent system is not optimized, both diastereomers may remain in solution, or both may precipitate, leading to poor separation and low yield of the pure enantiomer.
-
Incorrect stoichiometry: The molar ratio of the resolving agent to the racemic acid can significantly impact the crystallization of the desired diastereomeric salt.[5] While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.[5][6]
-
Loss of product during filtration and washing: The diastereomeric salt of (S)-2-hydroxypropanoic acid and (S)-1-(4-nitrophenyl)ethylamine, for instance, can be difficult to filter, potentially leading to loss of material.[7] Copious rewashing to achieve high optical purity can also contribute to yield loss.[7]
Q2: My final product has low chiral purity (<99% ee). How can I improve it?
A2: Insufficient chiral purity is a common challenge. Here are some troubleshooting steps:
-
Improve the diastereomeric salt crystallization:
-
Optimize the solvent: Experiment with different solvents or solvent mixtures to maximize the solubility difference between the two diastereomeric salts.[1]
-
Control the cooling rate: A slow cooling rate during crystallization can lead to the formation of more well-defined crystals with higher purity.
-
Recrystallize the diastereomeric salt: Performing one or more recrystallizations of the isolated diastereomeric salt before acidification can significantly enhance the enantiomeric excess.
-
-
Thorough washing of the crystalline salt: Ensure the filtered crystals are washed with a suitable cold solvent to remove any residual mother liquor containing the undesired enantiomer.[7]
-
Consider a different resolving agent: Some resolving agents provide better chiral discrimination than others. Screening for a more effective resolving agent is recommended if purity issues persist.
Q3: I'm observing poor peak shape (e.g., tailing, broadening) during HPLC analysis of the purified product. What could be the cause?
A3: Poor peak shape in HPLC can be due to a variety of factors:
-
Column issues: The chiral stationary phase of the column can degrade over time. Flushing the column with a strong solvent or replacing it if it's old may resolve the issue.[8]
-
Mobile phase composition:
-
pH: For acidic analytes like this carboxylic acid, the pH of the mobile phase is critical. Ensure the pH is appropriate for the compound and the column chemistry.
-
Additives: For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid to the mobile phase can improve peak shape by suppressing the ionization of residual silanol groups on the stationary phase.[8]
-
-
Sample overload: Injecting a sample that is too concentrated can lead to peak broadening and tailing. Try diluting your sample or reducing the injection volume.
-
Extra-column volume: Excessive tubing length between the injector, column, and detector can contribute to peak broadening. Minimize the length and diameter of all connections.[8]
Q4: The diastereomeric salt is not crystallizing out of solution. What should I do?
A4: Crystallization can sometimes be challenging. Here are some techniques to induce crystallization:
-
Seeding: If you have a small amount of the desired diastereomeric salt crystals, adding them to the solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
-
Solvent perturbation: Slowly adding a non-solvent (a solvent in which the salt is insoluble) to the solution can induce precipitation.
-
Concentration: Carefully evaporating some of the solvent will increase the concentration of the salt and may promote crystallization.
-
Temperature cycling: Alternating between cooling and gentle warming can sometimes encourage crystal formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for crude this compound?
A1: The most prevalent and effective method is chiral resolution via the formation of diastereomeric salts with a chiral amine, followed by crystallization and subsequent liberation of the free acid.[2][3] Recrystallization of the final product is also a common step to achieve high purity.
Q2: Which chiral resolving agents are typically used for this compound?
A2: Patents and literature describe the use of various chiral amines, including (S)-1-(4-nitrophenyl)ethylamine and L-proline methyl ester.[7][9] Other chiral amines like (S)-3-methoxyphenylethylamine and (R)-2,4-dichlorophenylethylamine have also been used in the resolution of similar structures.[7]
Q3: What level of purity can be expected with these methods?
A3: With optimized protocols, it is possible to achieve very high purity. A chemical purity of over 99.8% and a chiral purity exceeding 99.9% have been reported.[9]
Q4: What are the common impurities found in the crude product?
A4: Crude this compound can contain unreacted starting materials, byproducts from the synthesis, and the undesired (R)-enantiomer.[9]
Q5: How can I monitor the progress and success of the purification?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used to determine both the chemical and chiral purity of the product at various stages of the purification process.
Data Presentation
The following tables summarize quantitative data from various purification protocols for this compound.
Table 1: Purification via Diastereomeric Salt Resolution with (S)-1-(4-nitrophenyl)ethylamine
| Parameter | Value | Reference |
| Chemical Purity | > 99.8% | [9] |
| Chiral Purity | > 99.9% | [9] |
| Yield | 15% (with 0.5% enantiomeric impurity in an earlier report) | [9] |
| Melting Range | 123-125 °C | [9] |
Table 2: Purification of Diastereomeric Salts with Various Chiral Amines and Solvents
| Chiral Amine | Solvent(s) | HPLC Purity (%) | Chiral Purity (%) | Yield (%) | Reference |
| (S)-3-methoxyphenylethylamine | Isopropanol | 99.43 | 99.91 | 83.4 | [7] |
| (S)-3-methoxyphenylethylamine | Isopropanol and water | 99.52 | 99.97 | 84.2 | [7] |
| (S)-3-methoxyphenylethylamine | Isopropanol | 99.43 | 99.17 | 85 | [7] |
Experimental Protocols
Protocol 1: Chiral Resolution and Purification
This protocol is based on the procedure described in patent US20130184490A1.[9]
Step 1: Diastereomeric Salt Formation
-
Charge a suitable reactor with the racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid and methyl tert-butyl ether (MTBE).
-
Heat the mixture to 45-50 °C and stir for 15 minutes.
-
Add (S)-1-(4-nitrophenyl)ethylamine to the mixture.
-
Maintain the temperature at 45-50 °C for one hour.
-
Cool the reaction mass to 25-30 °C and stir for 3 hours.
-
Filter the resulting solid (the diastereomeric salt) and wash with MTBE.
Step 2: Liberation of the (S)-Enantiomer
-
Suspend the wet diastereomeric salt in a mixture of demineralized water and MTBE.
-
Adjust the pH of the slurry to 1-2 with 1N hydrochloric acid.
-
Stir the reaction mass for 30 minutes and allow the layers to separate.
-
Extract the aqueous layer with MTBE and combine the organic layers.
-
Wash the combined organic layer with water.
Step 3: Recrystallization
-
Distill off the MTBE completely under vacuum.
-
Bring the temperature of the residue to 40 °C.
-
Charge a mixture of MTBE and n-heptane.
-
Cool the mixture to 25-30 °C.
-
Stir at room temperature for 2-3 hours to allow for crystallization.
-
Filter the crystalline compound and dry at 50-60 °C.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low chiral purity.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. onyxipca.com [onyxipca.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. benchchem.com [benchchem.com]
- 9. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
How to increase the yield of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid resolution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the yield of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the diastereomeric salt resolution of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Diastereomeric Salt | The desired diastereomeric salt has significant solubility in the mother liquor. | Optimize Solvent and Temperature: Screen for solvents that decrease the solubility of the target salt and experiment with lower final crystallization temperatures. Anti-Solvent Addition: Introduce an anti-solvent in which the diastereomeric salts have low solubility to induce precipitation. Recycle Mother Liquor: The unwanted enantiomer remaining in the mother liquor can potentially be racemized and recycled. |
| The solubilities of the two diastereomeric salts are too similar in the chosen solvent. | Screen Additional Resolving Agents: The choice of resolving agent is critical. A different chiral base may provide a greater difference in the solubilities of the diastereomeric salts. Controlled Cooling: Employ a slower cooling rate to enhance the selectivity of crystallization. | |
| No Crystals Form | The diastereomeric salts are too soluble in the chosen solvent system. | Increase Concentration: Carefully evaporate a portion of the solvent to achieve supersaturation. Solvent Screening: The selected solvent may be inappropriate. Conduct a systematic solvent screen to identify a system with lower solubility for one of the diastereomeric salts. Induce Nucleation: Scratch the inside of the flask with a glass rod or add seed crystals of the desired diastereomeric salt if available. |
| "Oiling Out" (Formation of an Oil Instead of Crystals) | The melting point of the diastereomeric salt is lower than the crystallization temperature. | Add More Solvent: Dilute the solution to reduce the concentration. Lower Crystallization Temperature: A lower temperature may be below the melting point of the salt. Change Solvent System: A different solvent or a solvent mixture may favor crystallization over oiling out. |
| The solution is too concentrated. | Dilute the solution with more of the primary solvent. | |
| Low Enantiomeric Excess (e.e.) of the Final Product | The solubilities of the two diastereomeric salts are too similar, leading to co-precipitation. | Recrystallization: Purify the obtained salt by recrystallizing it, potentially from a different solvent system. Screen Different Resolving Agents: A more effective resolving agent can lead to a greater difference in the physical properties of the diastereomers. |
| Inefficient separation of the crystallized salt from the mother liquor. | Improve Filtration Technique: Ensure the filter cake is washed with a minimal amount of cold solvent to remove residual mother liquor without dissolving the desired salt. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for resolving chiral carboxylic acids like this compound?
The most common and industrially scalable method is diastereomeric salt crystallization.[1] This involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent) to form two diastereomeric salts.[1] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1]
Q2: How do I select the best resolving agent?
The selection of an effective resolving agent is often empirical and requires screening.[2] Common chiral bases used for resolving carboxylic acids include brucine, strychnine, quinine, and synthetic amines like (S)-1-(4-nitrophenyl)ethylamine.[2] The ideal resolving agent will form a diastereomeric salt with the desired enantiomer that is significantly less soluble in a chosen solvent than the salt of the other enantiomer.
Q3: What is the role of the solvent in diastereomeric salt resolution?
The solvent system is a critical factor.[2] The ideal solvent will maximize the solubility difference between the two diastereomeric salts, leading to the preferential crystallization of the less soluble salt.[2] It is common practice to screen a range of solvents with varying polarities.
Q4: Can the stoichiometry of the resolving agent affect the yield?
Yes, the molar ratio of the racemic acid to the resolving agent can significantly impact the yield. While a 1:1 ratio is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer.
Q5: The resolution of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid with (S)-1-(4-nitrophenyl)ethylamine is reported to have a low yield. How can this be improved?
A reported resolution of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid using (S)-1-(4-nitrophenyl)ethylamine resulted in a 15% yield of the (S)-enantiomer.[2] To improve this, a systematic approach is recommended:
-
Screen other resolving agents: Chiral amines such as (R)-1-phenylethylamine, dehydroabietylamine, or cinchona alkaloids could be tested.
-
Conduct a thorough solvent screen: Test a variety of solvents (e.g., alcohols, esters, ketones, and their mixtures with water or anti-solvents like heptane) to find a system that provides better selectivity.
-
Optimize the temperature profile: A controlled, slow cooling process can improve the purity and yield of the crystallized salt.
-
Consider racemization and recycling: Develop a method to racemize the unwanted (R)-enantiomer from the mother liquor and recycle it back into the resolution process.
Data Presentation
Systematic screening of resolving agents and solvents is crucial for optimizing the yield. The results of such screens should be tabulated for clear comparison.
Table 1: Screening of Resolving Agents and Solvents for the Resolution of (±)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
| Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered (S)-enantiomer (%) |
| (S)-1-(4-nitrophenyl)ethylamine | Acetone/Methyl tert-butyl ether | 15[2] | >99% |
| (Example) (R)-1-Phenylethylamine | Ethanol | User-determined value | User-determined value |
| (Example) Cinchonidine | Methanol | User-determined value | User-determined value |
| (Example) Dehydroabietylamine | Isopropanol | User-determined value | User-determined value |
| (Example) (R)-1-Phenylethylamine | Ethyl Acetate/Heptane | User-determined value | User-determined value |
Users should populate this table with their experimental findings.
Experimental Protocols
This section provides a general methodology for the resolution of (±)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid via diastereomeric salt crystallization.
Protocol 1: Screening of Resolving Agents and Solvents
-
Salt Formation: In separate vials, dissolve a known amount of racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid in a selection of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone).
-
Addition of Resolving Agent: To each vial, add 0.5 to 1.0 molar equivalents of a different chiral base (e.g., (R)-1-phenylethylamine, cinchonidine).
-
Crystallization: Heat the vials to ensure complete dissolution, then allow them to cool slowly to room temperature. If no crystals form, cool the vials further (e.g., to 4 °C).
-
Isolation: If crystals form, isolate them by filtration and wash with a small amount of the cold solvent.
-
Analysis: Dry the crystals and determine the yield. Liberate the free acid from the diastereomeric salt by treatment with an aqueous acid (e.g., HCl) and extraction into an organic solvent. Determine the enantiomeric excess of the recovered acid using chiral HPLC.
Protocol 2: Optimized Resolution Procedure
-
Dissolution: In a suitable reactor, dissolve racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid in the optimized solvent system identified in the screening protocol. Heat the solution to ensure complete dissolution.
-
Addition of Resolving Agent: Add the optimized molar equivalent of the selected chiral resolving agent.
-
Crystallization: Cool the solution according to the optimized temperature profile (e.g., cool to 50 °C over 1 hour, then to 20 °C over 3 hours). If seeding is employed, add the seed crystals at the appropriate temperature.
-
Aging: Hold the resulting slurry at the final temperature for a set period (e.g., 2-12 hours) to ensure complete crystallization.
-
Isolation of Diastereomeric Salt: Filter the crystalline salt and wash it with a small amount of the cold solvent.
-
Liberation of the (S)-enantiomer: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., methyl tert-butyl ether) and water. Acidify the mixture with an acid like hydrochloric acid. Separate the organic layer, wash it with water, and evaporate the solvent to yield the enantiomerically enriched this compound.
-
Recrystallization (Optional): If further purification is needed, recrystallize the product from a suitable solvent.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the resolution process.
References
Avoiding hazardous reagents in the synthesis of chiral propanoic acids.
Welcome to the technical support center for the synthesis of chiral propanoic acids. This resource is designed for researchers, scientists, and drug development professionals seeking to avoid hazardous reagents and adopt safer, more sustainable synthetic methods. Here you will find troubleshooting guides and frequently asked questions (FAQs) for modern, greener alternatives to traditional synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous reagents used in traditional syntheses of chiral propanoic acids that I should be aware of?
A1: Traditional methods for synthesizing chiral propanoic acids, such as profens (e.g., ibuprofen, naproxen), often involve reagents with significant health, safety, and environmental risks. Key examples include:
-
Friedel-Crafts Acylation Catalysts: Stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) are frequently used.[1][2] These are highly corrosive, react violently with water, and generate large quantities of hazardous aluminum-containing waste. Anhydrous hydrogen fluoride (HF), while recyclable, is extremely toxic and corrosive.[1]
-
Halogenated Reagents: The synthesis of precursors can involve toxic halogenated compounds and coupling reagents.[3]
-
Stoichiometric Chiral Resolving Agents: Classical resolution requires the use of stoichiometric amounts of often expensive and potentially toxic chiral amines (like brucine or cinchona alkaloids) or acids to form diastereomeric salts, with at least 50% of the material being the undesired enantiomer that may be discarded.
-
Harsh Reaction Conditions and Solvents: Many traditional methods rely on volatile organic compounds (VOCs) as solvents, which can be flammable, toxic, and environmentally harmful.[4][5][6][7] Additionally, harsh bases and toxic alkylating agents may be used in certain synthetic steps.
Q2: What are the main "greener" or safer alternatives to these hazardous methods?
A2: The field of green chemistry offers several powerful alternatives that minimize waste, avoid hazardous reagents, and improve efficiency. The leading strategies include:
-
Enzymatic Kinetic Resolution (EKR): This method uses enzymes, typically lipases, to selectively esterify or hydrolyze one enantiomer from a racemic mixture, allowing for the separation of the two.[8][9] This process occurs under mild conditions (room temperature, neutral pH) and often in aqueous media or with greener solvents.[9]
-
Asymmetric Hydrogenation: This highly efficient technique involves the hydrogenation of a prochiral precursor (e.g., a substituted acrylic acid) using a small amount of a chiral catalyst to directly produce the desired enantiomer in high purity.[1][10] Modern methods utilize not only precious metals like rhodium and ruthenium but also more abundant and less toxic metals like nickel.[11]
-
Asymmetric Organocatalysis: This approach uses small, metal-free organic molecules (like proline and its derivatives) to catalyze enantioselective reactions.[12][13] These catalysts are generally less sensitive to air and moisture, less toxic, and more readily available than many metal-based catalysts.
Troubleshooting Guides
Method 1: Enzymatic Kinetic Resolution (EKR)
Q: My enzymatic resolution is showing low conversion and/or poor enantioselectivity (ee). What are the common causes and how can I fix this?
A: Low performance in EKR can often be traced to several factors. A systematic approach to troubleshooting is recommended.
-
Potential Cause: Enzyme Deactivation or Inhibition.
-
Solution: Acetaldehyde, a common byproduct in reactions using vinyl esters as acyl donors, can deactivate sensitive lipases like Candida rugosa.[14] Consider using a different acyl donor. Also, ensure the reaction temperature is within the optimal range for the enzyme, as excessive heat can cause denaturation. The pH of the medium is also critical; operate within the enzyme's optimal pH range.[15] Finally, ensure your substrate and solvent are free of impurities that could act as enzyme inhibitors.
-
-
Potential Cause: Inappropriate Solvent or Alcohol.
-
Solution: The choice of solvent and alcohol (for esterification) significantly impacts enzyme activity and selectivity. For the resolution of profens, isooctane has been shown to be an effective solvent, and longer-chain alcohols (e.g., n-decanol) can improve both reaction rate and enantioselectivity.[8][16] It is advisable to screen a few different green solvents and alcohols to find the optimal combination for your specific substrate.
-
-
Potential Cause: Incorrect Water Content (for immobilized enzymes in organic media).
-
Solution: The activity of lipases in organic solvents is highly dependent on the amount of water present. Too little water can render the enzyme inactive, while too much can lead to unwanted hydrolysis of the ester product. Optimize the water content in your system, which can be controlled by adding a specific amount of buffer or by using salt hydrates.
-
Method 2: Asymmetric Hydrogenation
Q: I am experiencing low enantiomeric excess (ee) in my asymmetric hydrogenation reaction. What should I investigate?
A: Low enantioselectivity is a common problem when developing an asymmetric hydrogenation process. Here are the key areas to troubleshoot.
-
Potential Cause: Catalyst and Ligand Issues.
-
Solution: The choice of metal precursor and chiral ligand is paramount. Ensure the purity of both. The ligand-to-metal ratio can also affect selectivity. The steric and electronic properties of the chiral ligand create the asymmetric environment; a ligand that is effective for one substrate may not be for another. It is often necessary to screen a small library of ligands to find the optimal one for your specific acrylic acid derivative.[10][17]
-
-
Potential Cause: Sub-optimal Reaction Conditions.
-
Solution: Hydrogen pressure, temperature, and solvent all play a critical role in enantioselectivity.
-
Pressure: Vary the hydrogen pressure. Sometimes, lower pressures can lead to better selectivity.
-
Temperature: Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate.
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex. Protic solvents like methanol or trifluoroethanol (TFE) are often effective, but screening different solvents is recommended.[11]
-
-
-
Potential Cause: Substrate Purity.
-
Solution: Impurities in your prochiral substrate can sometimes coordinate to the metal center and poison the catalyst or interfere with the chiral induction. Ensure your starting material is of high purity.
-
Method 3: Asymmetric Organocatalysis
Q: My proline-catalyzed Michael addition is slow and gives a low yield. What can I do to improve it?
A: Sluggish reactions and low yields are common hurdles in organocatalysis. Here are some troubleshooting steps.
-
Potential Cause: Low Catalyst Activity.
-
Solution: Ensure the catalyst, such as L-proline, is completely dissolved in the reaction medium. Proline has limited solubility in many common organic solvents. Using a co-solvent like DMSO can sometimes help. For less reactive substrates, modifications to the proline catalyst (e.g., creating proline-based ionic liquids) can enhance activity.[18]
-
-
Potential Cause: Unfavorable Reaction Equilibrium.
-
Solution: The initial enamine formation is a key step and is often in equilibrium. Removing the water formed during this step can help drive the reaction forward. This can be achieved by using molecular sieves or by performing the reaction under conditions where water is azeotropically removed.
-
-
Potential Cause: Catalyst Loading and Reaction Conditions.
-
Solution: While organocatalysis aims to use small amounts of catalyst, some reactions may require higher loadings (e.g., 10-30 mol%) to proceed at a reasonable rate. Also, consider the effect of temperature. While some reactions work well at room temperature, others may require cooling to improve selectivity or gentle heating to increase the rate.
-
Data Presentation: Comparison of Synthetic Methods for Profens
Table 1: Comparison of Synthetic Routes to Ibuprofen
| Method | Key Reagents | Number of Steps | Atom Economy | Yield | Enantiomeric Excess (ee) | Key Hazards & Drawbacks |
| Traditional (Boots Co.) | Isobutylbenzene, Acetic Anhydride, AlCl₃ , Hydroxylamine, HCN/NaCN | 6 | ~40%[2][19] | Low overall | Racemic product | Use of highly toxic and corrosive AlCl₃, generation of large amounts of waste, use of cyanide.[1][2][19] |
| Greener (BHC Co.) | Isobutylbenzene, Acetic Anhydride, HF (recyclable) , Raney Nickel, CO | 3 | ~77%[2][19] | High | Racemic product | Uses highly corrosive and toxic HF, though it is recycled.[1] |
| Asymmetric Hydrogenation | 2-(4-isobutylphenyl)acrylic acid, H₂, Chiral Ru or Ni catalyst | 1 (from acrylic acid) | Very High | >95%[1] | >97%[1] | Requires specialized chiral catalysts and ligands, high-pressure hydrogenation equipment. |
| Enzymatic Resolution | Racemic Ibuprofen, Lipase (e.g., Candida rugosa), Alcohol | 1 (resolution step) | Max 50% (for one enantiomer) | ~47-50%[16][20] | >99%[16] | Limited to 50% theoretical yield for the desired enantiomer without a racemization step, potential for enzyme deactivation. |
Table 2: Comparison of Synthetic Routes to Naproxen
| Method | Key Reagents | Number of Steps | Atom Economy | Yield | Enantiomeric Excess (ee) | Key Hazards & Drawbacks |
| Traditional (Syntex) | 2-methoxynaphthalene, Propionyl chloride, AlCl₃ , Bromine, Strong Base | Multiple | Low | Moderate | Racemic product | Use of stoichiometric AlCl₃, brominating agents, and strong bases, generating significant waste.[3] |
| Asymmetric Hydrogenation | 2-methoxy-6-vinylnaphthalene precursor, H₂, Chiral Ru-catalyst | 2-3 | High | >97%[1] | >97%[1] | High-pressure equipment and expensive chiral catalysts are necessary. |
| Diastereoselective Alkylation | N-propionyl chiral oxazolidinone, Aryl triflate, Pd-catalyst | Multiple | Moderate | >90%[1] | >88%[1] | Requires stoichiometric use of a chiral auxiliary which must be attached and later cleaved. |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic Ketoprofen
This protocol describes the enantioselective esterification of racemic ketoprofen using Candida rugosa lipase.
Materials:
-
Racemic ketoprofen (5 mmol)
-
Candida rugosa lipase (40% w/w of total reagents)
-
n-Decanol (5 mmol)
-
Isooctane (25 mL)
-
Sodium bicarbonate solution (10% aqueous)
-
Hexanes
Procedure:
-
To a dry 125 mL round-bottom flask, add racemic ketoprofen, n-decanol, and isooctane.
-
Add the Candida rugosa lipase to the flask.
-
Stir the mixture at 40-50 °C. Monitor the reaction progress by chiral HPLC. The reaction typically reaches ~47% conversion in 48 hours.
-
Once the desired conversion is reached, stop the reaction and remove the enzyme by vacuum filtration.
-
Concentrate the filtrate under reduced pressure to obtain a crude mixture of (S)-alkyl ketoprofen ester and unreacted (R)-ketoprofen.
-
Transfer the mixture to a separatory funnel. Add 50 mL of 10% NaHCO₃ solution and extract the unreacted (R)-ketoprofen (as its sodium salt) from the organic layer.
-
The organic layer, containing the (S)-ester, can be washed, dried, and concentrated. The ester can then be hydrolyzed to yield (S)-ketoprofen.
-
The aqueous layer can be acidified to recover the enriched (R)-ketoprofen, which can be racemized and recycled.
(This protocol is adapted from methodologies described for the resolution of ketoprofen.[16][21])
Protocol 2: Asymmetric Hydrogenation of an α-Aryl Acrylic Acid
This protocol provides a general procedure for the nickel-catalyzed asymmetric hydrogenation of an α-substituted acrylic acid.
Materials:
-
α-Aryl acrylic acid substrate (0.50 mmol)
-
Ni(OAc)₂·4H₂O (0.0025 mmol, 0.5 mol%)
-
Chiral Ligand (e.g., (R,R)-BenzP*) (0.0025 mmol, 0.5 mol%)
-
Trifluoroethanol (TFE) (2.0 mL)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, add the Ni(OAc)₂·4H₂O and the chiral ligand to a vial.
-
Add the TFE solvent and stir the mixture at room temperature for 10 minutes to form the catalyst pre-mixture.
-
Add the α-aryl acrylic acid substrate to the vial.
-
Place the vial in a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times, and then pressurize it to the desired pressure (e.g., 30 bar).
-
Stir the reaction at the desired temperature (e.g., 50 °C) for 24 hours.
-
After the reaction is complete, carefully release the hydrogen pressure.
-
The reaction mixture can be concentrated and the product purified by standard methods (e.g., chromatography). The enantiomeric excess should be determined by chiral HPLC.
(This protocol is a generalized adaptation from nickel-catalyzed hydrogenation procedures.[11])
Visualizations
References
- 1. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green Chemistry Synthesis of Naproxen | PPTX [slideshare.net]
- 4. What is an organic solvent? | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 5. Environmental risk-based ranking of solvents using the combination of a multimedia model and multi-criteria decision analysis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC03424A [pubs.rsc.org]
- 6. neuroquantology.com [neuroquantology.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. scielo.br [scielo.br]
- 9. chemrxiv.org [chemrxiv.org]
- 10. ethz.ch [ethz.ch]
- 11. Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enzyme deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. gup.ugal.ro [gup.ugal.ro]
- 20. scholarworks.utep.edu [scholarworks.utep.edu]
- 21. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Production of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid?
A1: The synthesis of the racemic compound, a precursor to the desired (S)-enantiomer, typically involves a one-pot reaction encompassing three key steps: epoxidation, rearrangement, and hydrolysis.[1] This process often starts from benzophenone and methyl chloroacetate.[1] However, this route can lead to an impure product contaminated with starting materials and byproducts, necessitating extensive purification.[1]
Q2: What are the established methods for chiral resolution of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid?
A2: The primary method for obtaining the enantiomerically pure this compound is through classical resolution of the racemic mixture. This is achieved by forming diastereomeric salts with a chiral resolving agent. Commonly used resolving agents include L-proline methyl ester and (S)-1-(4-nitrophenyl)ethylamine.[1][2] The choice of resolving agent and solvent system is critical for efficient separation and high optical purity.[2][3]
Q3: What level of chemical and chiral purity is expected for the final product?
A3: For pharmaceutical applications, such as the synthesis of Ambrisentan, a very high purity is required. Processes have been developed to produce this compound with a chemical purity of over 99.8% and a chiral purity exceeding 99.9%.[1][4]
Q4: Are there any particularly hazardous reagents to be aware of in the synthesis process?
A4: Some older synthetic routes have employed hazardous and flammable reagents like borontrifluoride etherate.[1] Additionally, solvents such as dioxane, which is classified as a class-1 solvent with restricted usage, have been used.[1] It is advisable to consult newer, improved processes that avoid these hazardous materials where possible.
Troubleshooting Guides
Low Yield
Problem: The overall yield of this compound is significantly lower than expected during scale-up.
| Potential Cause | Troubleshooting Steps |
| Incomplete Racemic Synthesis | - Monitor the initial one-pot reaction (epoxidation, rearrangement, hydrolysis) by TLC or HPLC to ensure complete conversion. - Optimize reaction time and temperature for each step. - Ensure the purity of starting materials like benzophenone and methyl chloroacetate. |
| Inefficient Chiral Resolution | - Screen different chiral resolving agents and optimize the stoichiometry. - Experiment with various solvent systems for the diastereomeric salt crystallization to improve the yield of the desired salt. - Control the cooling rate during crystallization to maximize precipitation of the desired diastereomer. |
| Losses during Work-up and Purification | - Minimize the number of transfer steps. - Ensure complete extraction of the product from the aqueous layer by using an adequate amount of organic solvent. - When washing the final product, use a minimal amount of cold solvent to avoid dissolving the product. |
| Product Decomposition | - Avoid prolonged exposure to high temperatures, especially during solvent distillation. - If the product is sensitive to acidic or basic conditions, ensure neutralization is complete and rapid during work-up. |
Low Chiral Purity
Problem: The enantiomeric excess (e.e.) of the final product is below the required specification (>99.9%).
| Potential Cause | Troubleshooting Steps |
| Impure Resolving Agent | - Verify the purity and enantiomeric excess of the chiral resolving agent before use. |
| Co-precipitation of Diastereomers | - Optimize the crystallization conditions (solvent, temperature, cooling rate) to enhance the selective precipitation of the desired diastereomeric salt. - Consider performing recrystallization of the diastereomeric salt to improve its purity before acidification. |
| Racemization | - Although less common for this molecule under standard conditions, investigate if any of the work-up or purification steps (e.g., exposure to strong acid/base or high heat) could be causing racemization. |
| Inaccurate Chiral HPLC Analysis | - Ensure the chiral HPLC method is properly validated for separating the enantiomers. - Check the column condition and mobile phase composition. |
Impurity Issues
Problem: The final product is contaminated with unreacted starting materials, byproducts, or other impurities.
| Potential Cause | Troubleshooting Steps |
| Incomplete Initial Reaction | - As with low yield, ensure the initial synthesis of the racemic acid goes to completion.[1] |
| Carryover of Impurities from Starting Materials | - Analyze the purity of all starting materials and reagents before use. Impurities in the raw materials can be carried through the synthesis. |
| Side Reactions | - Optimize reaction conditions (temperature, reagent stoichiometry) to minimize the formation of byproducts. |
| Ineffective Purification | - If crystallization is the primary purification method, ensure the chosen solvent system effectively separates the product from the impurities. - Consider an additional purification step, such as column chromatography on a small scale, to identify and remove persistent impurities, and then optimize the crystallization to remove them on a larger scale. |
Data Presentation
Table 1: Comparison of Chiral Resolution Methods
| Resolving Agent | Reported Yield | Reported Optical Purity | Reference |
| (S)-1-(4-nitrophenyl)ethylamine | 15% | 99.5% (0.5% enantiomeric impurity) | [1] |
| L-proline methyl ester & (S)-1-(4-nitrophenyl)ethylamine | 35% | 99.8% | [2] |
| (S)-2,4-dichlorophenylethylamine | 35-40.15% | 99.3-98.38% | [2] |
Experimental Protocols
Protocol 1: Synthesis of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
This protocol is adapted from the general descriptions found in the patent literature.[1][4]
-
Reaction Setup: In a suitable reactor, charge toluene, followed by benzophenone. Stir for 15 minutes.
-
Epoxidation & Rearrangement: Cool the mixture and add sodium methoxide. Slowly add methyl chloroacetate while maintaining a low temperature. Allow the reaction to proceed until completion (monitor by TLC/HPLC).
-
Hydrolysis: Add an aqueous solution of sodium hydroxide to the reaction mixture and stir until the hydrolysis is complete.
-
Work-up: Separate the aqueous and organic layers. Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the racemic product.
-
Isolation: Filter the precipitated solid, wash with water, and dry to obtain the crude racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Protocol 2: Chiral Resolution
This protocol is a generalized procedure based on common resolution techniques.[2]
-
Salt Formation: Dissolve the racemic acid in a suitable solvent (e.g., a mixture of methyl t-butyl ether and methanol).
-
Addition of Resolving Agent: To the solution, add the chiral resolving agent (e.g., (S)-1-(4-nitrophenyl)ethylamine) dissolved in a suitable solvent.
-
Crystallization: Heat the mixture to reflux, then allow it to cool slowly to room temperature to crystallize the diastereomeric salt. Stir for several hours to maximize precipitation.
-
Isolation of Diastereomeric Salt: Filter the crystalline salt and wash with a small amount of cold solvent.
-
Liberation of the (S)-enantiomer: Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., methyl t-butyl ether). Add an acid (e.g., HCl) to adjust the pH and break the salt.
-
Final Isolation: Separate the organic layer, wash with water, and then crystallize the this compound from a suitable solvent system (e.g., methyl t-butyl ether and n-heptane).[1] Filter and dry the final product.
Visualizations
References
Resolving incomplete derivatization reactions for chiral acids.
Welcome to the technical support center for resolving incomplete derivatization reactions of chiral acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of chiral acids for analysis by chromatography (HPLC, GC) or NMR spectroscopy.
Problem: Low or No Product Formation
Possible Causes and Solutions:
-
Q1: My derivatization reaction is not proceeding to completion, resulting in low yield of the diastereomeric product. What are the common causes and how can I troubleshoot this?
-
A1: Incomplete derivatization is a frequent issue with several potential root causes. A primary reason can be the deactivation of the derivatizing agent or the presence of impurities in the sample. It is crucial to ensure the chiral derivatizing agent is of high purity and has been stored correctly to prevent degradation.[1][2] Additionally, the reaction conditions may not be optimal. Key parameters to investigate include reaction time, temperature, pH, and solvent. For instance, some reactions, like those using N-(trifluoroacetyl)-L-prolyl chloride, are performed at room temperature, while others may require heating.[3] Experimenting with a range of temperatures (e.g., room temperature, 40°C, 60°C) and reaction times (e.g., 30 min, 60 min, 120 min) can help identify the optimal conditions for your specific chiral acid and derivatizing agent.[4][5]
-
-
Q2: Could the presence of water in my sample or reagents be affecting the derivatization reaction?
-
A2: Yes, moisture is a significant factor that can hinder or completely stop many derivatization reactions.[6] Water can hydrolyze the derivatizing agent, rendering it inactive, or react with intermediates in the reaction pathway. It is imperative to use anhydrous solvents and reagents whenever possible. If your sample is in an aqueous solution, consider lyophilization or extraction into an organic solvent followed by drying with an agent like sodium sulfate prior to derivatization. Always store derivatizing agents in a desiccator to protect them from atmospheric moisture.[6]
-
-
Q3: How does the choice of solvent impact the derivatization reaction?
-
A3: The solvent plays a critical role in ensuring that all reactants are in the same phase and can interact effectively. The polarity of the solvent can influence the reaction rate and yield. Aprotic solvents like acetonitrile, acetone, or dichloromethane are commonly used.[4][5] It is essential that both your chiral acid and the derivatizing agent are soluble in the chosen solvent system. If you observe poor solubility, you may need to screen a variety of solvents or use a co-solvent system to achieve a homogeneous reaction mixture.
-
Problem: Inconsistent or Irreproducible Results
-
Q4: I am observing significant variability between my derivatization experiments. What factors should I control more carefully?
-
A4: Reproducibility issues often stem from minor variations in the experimental protocol. To ensure consistency, it is important to precisely control the stoichiometry of the reactants. An excess of the derivatizing agent is often recommended to drive the reaction to completion.[6][7] The pH of the reaction medium can also be critical, especially for reactions involving amino groups. For example, the reaction of Marfey's reagent (FDAA) with amino acids is typically carried out under alkaline conditions.[3][4] Using a buffer to maintain a stable pH can improve reproducibility. Additionally, ensure that the temperature and reaction time are kept constant across all experiments.
-
-
Q5: Can the sample matrix interfere with the derivatization reaction?
-
A5: Yes, complex sample matrices, such as those from biological fluids or environmental samples, can contain components that interfere with the derivatization process.[5] These interfering substances may react with the derivatizing agent, consume catalysts, or alter the optimal reaction conditions. Implementing a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), prior to derivatization can remove these interfering components and improve the reliability of your results.[5]
-
Frequently Asked Questions (FAQs)
-
Q6: What are some common chiral derivatizing agents for chiral acids?
-
A6: A variety of chiral derivatizing agents (CDAs) are available for the analysis of chiral acids. For carboxylic acids, chiral alcohols or amines are often used to form diastereomeric esters or amides. Examples include (R)- or (S)-1-phenylethylamine, (R)- or (S)-1-(1-naphthyl)ethylamine, and Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA).[7][8] For amino acids, reagents that react with the amine group are common, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogs.[3][8] The choice of CDA will depend on the specific functional groups on your chiral acid and the analytical technique being used.
-
-
Q7: How can I confirm that the derivatization reaction has gone to completion?
-
A7: The completion of the derivatization reaction can be monitored by a chromatographic technique like HPLC or GC. By analyzing aliquots of the reaction mixture at different time points, you can track the disappearance of the starting material (the chiral acid) and the formation of the product (the diastereomer). The reaction is considered complete when the peak area of the product no longer increases over time.
-
-
Q8: What should I do if I observe racemization of my chiral acid during derivatization?
-
A8: Racemization, the conversion of an enantiomer into a mixture of both enantiomers, is a potential side reaction that can occur under harsh reaction conditions. To minimize racemization, it is important to use mild reaction conditions.[7] This includes using the lowest effective temperature and avoiding strongly acidic or basic conditions if your analyte is susceptible to racemization. If you suspect racemization is occurring, you may need to screen different derivatizing agents or reaction conditions to find a method that preserves the stereochemical integrity of your analyte.
-
Data Summary Table
| Parameter | Recommendation/Condition | Rationale |
| Reagent Stoichiometry | Use a molar excess of the derivatizing agent (e.g., 2:1 or greater) | Drives the reaction to completion and compensates for any reagent degradation.[6] |
| Temperature | Typically room temperature to 60°C; should be optimized. | Balances reaction rate with the stability of reactants and products.[4][5] |
| Reaction Time | Generally 5 minutes to 2 hours; requires optimization. | Ensures the reaction has sufficient time to reach completion.[4][9] |
| pH | Often alkaline for amine derivatization (e.g., with FDAA). | Optimizes the reactivity of the functional groups involved in the reaction.[4] |
| Solvent | Anhydrous aprotic solvents (e.g., acetonitrile, acetone, dichloromethane). | Prevents hydrolysis of the derivatizing agent and ensures reactants are in solution.[4][5][6] |
Experimental Protocols
Protocol 1: General Derivatization of a Chiral Carboxylic Acid with a Chiral Amine
-
Sample Preparation: Dissolve a known amount of the chiral carboxylic acid in an appropriate anhydrous aprotic solvent (e.g., acetonitrile). If the sample is in an aqueous solution, perform a liquid-liquid extraction into an organic solvent and dry the organic layer over anhydrous sodium sulfate.
-
Reagent Preparation: Prepare a solution of the enantiomerically pure chiral amine derivatizing agent (e.g., (R)-1-phenylethylamine) in the same anhydrous solvent.
-
Reaction: In a clean, dry vial, combine the chiral acid solution with a molar excess (e.g., 1.5 equivalents) of the chiral amine solution. Add a coupling agent, such as a carbodiimide (e.g., EDC), to facilitate amide bond formation.
-
Incubation: Cap the vial tightly and allow the reaction to proceed at the optimized temperature (e.g., room temperature) for the determined amount of time (e.g., 1 hour), with gentle stirring.
-
Quenching (Optional): If necessary, quench the reaction by adding a small amount of a suitable reagent to consume any excess derivatizing agent or coupling agent.
-
Analysis: Dilute the reaction mixture with the mobile phase or an appropriate solvent and inject it into the HPLC or GC system for analysis.
Protocol 2: Derivatization of a Chiral Amino Acid with Marfey's Reagent (FDAA)
-
Sample Preparation: Dissolve the amino acid sample in a suitable buffer, typically a mild alkaline solution like sodium bicarbonate.
-
Reagent Preparation: Prepare a fresh solution of FDAA in a solvent such as acetone.
-
Reaction: Add the FDAA solution to the amino acid sample. A molar excess of FDAA is recommended.
-
Incubation: Heat the mixture at a controlled temperature, for example, 40°C, for a specified time, often around 1 hour. Gentle mixing during incubation is beneficial.
-
Neutralization: After the incubation period, cool the reaction mixture and neutralize it by adding a weak acid, such as hydrochloric acid, to stop the reaction.
-
Analysis: The resulting solution containing the diastereomeric derivatives can then be directly analyzed by reversed-phase HPLC.
Visualizations
Caption: Troubleshooting workflow for incomplete derivatization.
Caption: Logical pathway for chiral acid derivatization.
References
- 1. support.waters.com [support.waters.com]
- 2. ovid.com [ovid.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Separation of Diastereomeric Salts in Chiral Resolution
Welcome to the technical support center for the chiral resolution of diastereomeric salts. This resource is tailored for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of separating diastereomeric salts, a critical step in obtaining enantiomerically pure compounds.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution via diastereomeric salt formation?
Chiral resolution by diastereomeric salt formation is a classical and widely used method for separating enantiomers.[1][2] The core principle involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent.[1][3][4] This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomeric salts.[1][5] These newly formed diastereomers have distinct physical properties, most importantly, different solubilities in a given solvent.[3][5][6][7] This difference in solubility allows for their separation through techniques like fractional crystallization, where the less soluble diastereomer crystallizes preferentially, allowing for its isolation.[1][3][5]
Q2: How do I select an appropriate resolving agent?
The choice of a resolving agent is a critical factor for a successful resolution.[8] Not all resolving agents will form diastereomeric salts with a significant enough difference in physical properties to allow for easy separation.[8] For resolving racemic acids, chiral bases like brucine, strychnine, quinine, and synthetic amines such as 1-phenylethanamine are commonly used.[9][10] Conversely, for resolving racemic bases, chiral acids like (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid are frequently employed.[9] The most effective approach is to perform a screening of several resolving agents to empirically determine the one that provides the best separation for your specific compound.[8]
Q3: What is the importance of the solvent system in this process?
The solvent system is arguably the most critical parameter in achieving a good separation of diastereomeric salts.[8][11][12] The ideal solvent will maximize the solubility difference between the two diastereomeric salts, causing the desired, less soluble salt to crystallize while the more soluble diastereomer remains in the solution (mother liquor).[3][8][11] The choice of solvent can influence not only the yield and diastereomeric excess (d.e.) but also the crystal morphology.[11] A systematic screening of solvents with varying polarities, including both protic and aprotic solvents, is highly recommended.[11] Common starting solvents include alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate).[11]
Q4: What is "oiling out" and how can it be prevented?
"Oiling out" is a common issue where the diastereomeric salt separates from the solution as a liquid phase (an oil) instead of a crystalline solid.[12][13] This can be caused by several factors, including the solution being too concentrated, a cooling rate that is too rapid, or an inappropriate solvent choice.[12][13] To prevent oiling out, you can try diluting the solution, implementing a slower and more controlled cooling profile, or changing the solvent system.[12][13]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low Yield of Desired Crystals | The desired diastereomeric salt has significant solubility in the mother liquor.[11][12] | Optimize the solvent system to further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures and longer crystallization times.[12] Consider using an anti-solvent to induce further precipitation.[11] |
| Premature isolation of crystals before equilibrium is reached.[12] | Allow for a sufficient crystallization time. | |
| Low Diastereomeric Excess (d.e.) | The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation.[11][12] | Conduct a thorough solvent screening to find a system with a larger solubility difference.[12] Implement a slower, more controlled cooling rate to enhance the selectivity of crystallization.[11] Perform one or more recrystallizations of the isolated salt.[12][13] |
| No Crystals Form | The diastereomeric salts are too soluble in the chosen solvent.[11][12] | Increase the concentration by carefully evaporating some of the solvent.[12] Introduce an anti-solvent to decrease the solubility of the salts.[11][12] Try cooling the solution to a lower temperature.[12] |
| Impurities in the starting material are inhibiting crystallization. | Ensure the purity of both the racemic mixture and the resolving agent.[12] | |
| Desired Enantiomer is More Soluble | The diastereomeric salt of the desired enantiomer is the more soluble of the two in the chosen solvent system. | Screen for a different resolving agent that may invert the relative solubilities.[8] Explore different solvent systems, as some can cause "chirality switching".[11] |
Experimental Protocols
Protocol 1: Screening for Optimal Resolving Agent and Solvent
Objective: To identify an effective resolving agent and solvent system for the chiral resolution.
Methodology:
-
Preparation of Diastereomeric Salts: In separate vials, dissolve a known amount of the racemic mixture in a suitable solvent. Add one equivalent of each resolving agent to be tested to the respective vials. Evaporate the solvent to obtain the dry diastereomeric salt mixtures.
-
Solvent Screening: To each vial containing a different dried salt mixture, add a selection of different crystallization solvents or solvent mixtures.
-
Equilibration: Seal the vials and allow them to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to allow for crystallization.[8]
-
Analysis: Visually inspect the vials for crystal formation. Isolate any crystalline material by filtration. Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[8]
Protocol 2: Fractional Crystallization
Objective: To isolate the less soluble diastereomeric salt.
Methodology:
-
Dissolution: Dissolve the racemic mixture and the chosen resolving agent (typically in a 1:1 molar ratio, though this can be optimized) in the optimal solvent at an elevated temperature to ensure complete dissolution.[8]
-
Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. A slow cooling rate is crucial for selective crystallization.[11] For further precipitation, the mixture can be cooled to a lower temperature (e.g., 0-4°C).[1]
-
Isolation: Isolate the crystalline product by suction filtration.[1]
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.[1][13]
-
Drying: Dry the crystals under vacuum.[1]
Protocol 3: Recrystallization for Purity Enhancement
Objective: To improve the diastereomeric excess of the isolated salt.
Methodology:
-
Dissolution: Dissolve the isolated diastereomeric salt in a minimal amount of the hot crystallization solvent.[13]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization, then further cool in an ice bath to maximize the yield.[3]
-
Isolation and Washing: Isolate the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.[3]
-
Analysis: Analyze the purified crystals for diastereomeric excess. Repeat the recrystallization process until the desired purity is achieved.[1]
Quantitative Data Summary
The success of a diastereomeric salt resolution is highly dependent on the solubility difference between the two diastereomers. The following table provides a representative example of how solubility data can be presented to guide solvent selection.
| Solvent System | Temperature (°C) | Solubility of (R,R)-Salt (g/100mL) | Solubility of (S,R)-Salt (g/100mL) | Solubility Ratio ((S,R)/(R,R)) |
| Methanol | 25 | 5.2 | 12.8 | 2.46 |
| 0 | 1.8 | 5.5 | 3.06 | |
| Ethanol | 25 | 2.1 | 7.3 | 3.48 |
| 0 | 0.7 | 3.1 | 4.43 | |
| Acetone | 25 | 8.5 | 9.1 | 1.07 |
| 0 | 3.2 | 3.5 | 1.09 | |
| Ethyl Acetate | 25 | 0.5 | 2.5 | 5.00 |
| 0 | 0.1 | 0.9 | 9.00 |
Note: This data is illustrative. Actual solubilities must be determined experimentally.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. benchchem.com [benchchem.com]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Analytical Methods for Validating Enantiomeric Excess of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical techniques for the validation of the enantiomeric excess (e.e.) of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key chiral intermediate in pharmaceutical synthesis. The methods discussed are High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral solvating agent, and Circular Dichroism (CD) Spectroscopy. The objective is to offer a comprehensive overview of the performance, requirements, and experimental protocols for each method to aid in the selection of the most suitable technique for routine analysis and quality control.
Introduction to Enantiomeric Excess Validation
The determination of the enantiomeric purity of chiral compounds is a critical aspect of drug development and manufacturing.[1] For chiral molecules like this compound, ensuring a high enantiomeric excess is paramount for therapeutic efficacy and safety. A variety of analytical methods are available for this purpose, ranging from chromatographic to spectroscopic techniques.[2][3] This guide focuses on a practical comparison of HPLC, NMR, and CD spectroscopy.
Method Comparison
The selection of an appropriate analytical method for determining enantiomeric excess depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the stage of drug development. The following table summarizes the key performance characteristics of the three compared methods.
Quantitative Data Summary
| Parameter | Chiral HPLC | Chiral NMR | Circular Dichroism (CD) |
| Limit of Detection (LOD) | ~0.1% of minor enantiomer | ~1-2% of minor enantiomer | ~1% of minor enantiomer |
| Limit of Quantification (LOQ) | ~0.3% of minor enantiomer | ~3-5% of minor enantiomer | ~3% of minor enantiomer |
| Accuracy | High (typically <2% error) | Moderate (can be affected by integration) | Moderate (highly dependent on calibration) |
| Precision (RSD) | < 2% | < 5% | < 5% |
| Analysis Time per Sample | 15-30 minutes | 5-15 minutes | < 5 minutes |
| Sample Consumption | Low (µg scale) | Moderate (mg scale) | Low (µg scale) |
| Development Time | Moderate to High | Low to Moderate | Moderate |
| Cost per Sample | Moderate | Low | Low |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[4][5] The direct method, utilizing a chiral stationary phase (CSP), is often preferred as it avoids the need for derivatization.[6] For acidic compounds like the target analyte, anion-exchange type CSPs can be particularly effective.[7]
Protocol:
-
Column Selection: A CHIRALPAK® QN-AX column (or equivalent) is selected based on its suitability for resolving acidic compounds.[7]
-
Mobile Phase Preparation: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane), a polar modifier (e.g., isopropanol or ethanol), and an acidic additive (e.g., trifluoroacetic acid or acetic acid) is prepared. A typical starting condition could be 90:10 (v/v) hexane:ethanol with 0.1% trifluoroacetic acid.[6]
-
Sample Preparation: A stock solution of the analyte is prepared in the mobile phase at a concentration of approximately 1 mg/mL. A racemic standard is also prepared.
-
Instrumentation Setup:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers and to calculate the resolution factor.
-
Inject the sample of this compound.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with a chiral solvating agent (CSA) or a chiral shift reagent, can be used to determine enantiomeric excess.[2] The CSA forms transient diastereomeric complexes with the enantiomers, leading to chemically shifted signals in the NMR spectrum that can be integrated.
Protocol:
-
Chiral Solvating Agent Selection: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a common choice for chiral carboxylic acids.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add an equimolar amount of the chiral solvating agent to the NMR tube.
-
-
Instrumentation Setup:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Nucleus: ¹H.
-
Temperature: 25 °C.
-
-
Analysis:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal of the analyte that shows distinct chemical shifts for the two enantiomers in the presence of the CSA.
-
Carefully integrate the signals corresponding to the (S) and (R) enantiomers.
-
The enantiomeric excess is calculated from the integral values: e.e. (%) = [ (Integral(S) - Integral(R)) / (Integral(S) + Integral(R)) ] x 100
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[8] The magnitude of the CD signal is proportional to the enantiomeric excess.[1][9] This method is rapid but requires careful calibration.
Protocol:
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., methanol or acetonitrile).
-
Sample Preparation:
-
Prepare a stock solution of the pure (S)-enantiomer of known concentration.
-
Prepare a stock solution of the racemic mixture.
-
Create a series of calibration standards with known enantiomeric excess (e.g., 100% S, 80% S, 60% S, etc.) by mixing the pure enantiomer and racemic solutions.
-
-
Instrumentation Setup:
-
CD Spectrometer: Jasco J-1500 or equivalent.
-
Wavelength Range: Scan the UV region where the analyte has a chromophore (e.g., 200-300 nm).
-
Path Length: 1 cm quartz cuvette.
-
-
Analysis:
-
Record the CD spectra for all calibration standards.
-
Identify the wavelength of maximum Cotton effect (positive or negative peak).
-
Construct a calibration curve by plotting the CD signal intensity at this wavelength against the known enantiomeric excess.
-
Record the CD spectrum of the unknown sample under the same conditions.
-
Determine the enantiomeric excess of the unknown sample from its CD signal intensity using the calibration curve.
-
Visualizations
Experimental Workflow for Enantiomeric Excess Validation
The following diagram illustrates a general workflow for validating the enantiomeric excess of a chiral compound.
References
- 1. scispace.com [scispace.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Resolving Agents for 2-hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The efficient resolution of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a critical step in the synthesis of the endothelin receptor antagonist, Ambrisentan.[1][2] This guide provides a comparative analysis of various resolving agents for this carboxylic acid, supported by experimental data from patent literature. The primary method of resolution discussed is the formation of diastereomeric salts, which allows for the separation of enantiomers based on their differing physical properties.[3][4]
Performance of Resolving Agents: A Quantitative Comparison
The selection of an appropriate resolving agent is paramount for achieving high yield and enantiomeric purity. Below is a summary of the performance of several chiral amines in the resolution of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
| Resolving Agent | Yield | Enantiomeric Purity/Impurity | Chemical Purity (HPLC) | Reference |
| (S)-1-(4-nitrophenyl)ethylamine | 15% | 0.5% enantiomeric impurity | Not Reported | [1] |
| (S)-1-(4-nitrophenyl)ethylamine & L-proline methyl ester | 35% | 99.8% optical purity | Not Reported | [5] |
| (S)-2,4-dichlorophenylethylamine (Batch 1) | 35% (of diastereomeric salt) | 99.3% chiral purity | 99.9% | [5] |
| (S)-2,4-dichlorophenylethylamine (Batch 2) | 40.15% (of diastereomeric salt) | 98.38% chiral purity | 99.95% | [5] |
Note: The yields reported for (S)-2,4-dichlorophenylethylamine are for the diastereomeric salt, not the final resolved acid.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and optimizing resolution processes. The following is a representative protocol based on the use of (S)-2,4-dichlorophenylethylamine as the resolving agent.
Resolution of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid using (S)-2,4-dichlorophenylethylamine: [5]
-
Dissolution: In a 50 mL three-neck flask equipped with a stirrer, thermometer, and condenser, 1 gram of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is dissolved in 10 mL of methyl t-butyl ether (MTBE) at room temperature with stirring for 5 minutes.
-
Solvent Addition: To the clear yellow solution, 10 mL of methanol is added, and the mixture is heated to a gentle reflux.
-
Addition of Resolving Agent: A mixture of 0.454 grams of (S)-2,4-dichlorophenylethylamine and 6 mL of MTBE is added to the refluxing solution.
-
Crystallization: The solution is refluxed for 1 hour, resulting in a hazy solution, which is then allowed to cool naturally to room temperature. The hazy solution is stirred at room temperature for 3 hours to facilitate crystallization of the diastereomeric salt.
-
Isolation: The solid material is filtered, washed with 5 mL of MTBE, and then dried.
Experimental Workflow
The general process for the resolution of a racemic carboxylic acid via diastereomeric salt formation is illustrated in the following workflow diagram.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Discussion
The choice of a resolving agent significantly impacts the efficiency of the resolution of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. Based on the available data, (S)-2,4-dichlorophenylethylamine appears to be a promising candidate, affording a good yield of the diastereomeric salt with high chemical and chiral purity.[5] However, it is important to note that the reported yield for (S)-1-(4-nitrophenyl)ethylamine and L-proline methyl ester is for the final resolved acid, which may account for the difference in reported percentages.[5]
The selection of the solvent system is also a critical factor in achieving successful resolution, as it influences the differential solubility of the diastereomeric salts. The protocol utilizing a mixture of MTBE and methanol demonstrates one such effective system.[5] Further optimization of the resolving agent, solvent system, and crystallization conditions is likely to lead to improved yields and enantiomeric purities.
References
- 1. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 2. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to Alternative Intermediates in Ambrisentan Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ambrisentan, a selective endothelin type-A receptor antagonist, is a crucial therapeutic agent for the treatment of pulmonary arterial hypertension. Its synthesis has been approached through various pathways, each employing distinct intermediates that significantly impact the overall efficiency, scalability, and cost-effectiveness of the manufacturing process. This guide provides an objective comparison of the primary synthetic routes to Ambrisentan, focusing on the performance of key intermediates and supported by experimental data.
Overview of Synthetic Pathways
Two principal pathways for the synthesis of Ambrisentan have been extensively documented: the Classical Pathway and the Asymmetric Epoxidation Pathway . These routes diverge in their approach to establishing the critical stereocenter in the molecule, a determinant of its pharmacological activity.
The Classical Pathway: A Racemic Resolution Approach
This traditional route commences with the readily available starting material, benzophenone. The core of this pathway involves the formation of a racemic intermediate, which is then resolved to isolate the desired (S)-enantiomer.
The key intermediate in this pathway is (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid . Its synthesis involves the following major steps:
-
Darzens Condensation: Benzophenone reacts with a chloroacetate ester (e.g., methyl chloroacetate) in the presence of a base to form a racemic epoxide, methyl 3,3-diphenyloxirane-2-carboxylate.
-
Epoxide Ring-Opening: The epoxide ring is opened with methanol under acidic conditions to yield racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid methyl ester.
-
Hydrolysis: Saponification of the methyl ester furnishes the racemic carboxylic acid.
-
Chiral Resolution: This is a critical step where the racemic acid is treated with a chiral resolving agent to separate the desired (S)-enantiomer from the unwanted (R)-enantiomer. Several resolving agents have been reported, with varying efficiencies.[1]
-
Condensation: The isolated (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid is then condensed with 2-(methylsulfonyl)-4,6-dimethylpyrimidine to yield Ambrisentan.
The Asymmetric Epoxidation Pathway: A Stereoselective Approach
A more modern and efficient approach involves the direct formation of a chiral epoxide intermediate, thereby circumventing the need for a resolution step. This pathway typically starts from 3,3-diphenylacrylate.
The pivotal intermediate in this pathway is (S)-methyl 3,3-diphenyloxirane-2-carboxylate . Its synthesis is characterized by:
-
Asymmetric Epoxidation: 3,3-diphenylacrylate is subjected to asymmetric epoxidation using a chiral catalyst, such as a fructose-derived ketone, to directly yield the (S)-epoxide with high enantioselectivity.
-
Epoxide Ring-Opening and Hydrolysis: Similar to the classical pathway, the chiral epoxide is then ring-opened with methanol and subsequently hydrolyzed to give (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid.
-
Condensation: The final condensation step with 2-(methylsulfonyl)-4,6-dimethylpyrimidine affords Ambrisentan.
Comparative Performance Data
The choice of synthetic pathway and the corresponding intermediates has a profound impact on the overall yield and purity of the final product. The following tables summarize the quantitative data for the key steps in each pathway.
Table 1: Comparison of Overall Yield and Purity
| Parameter | Classical Pathway | Asymmetric Epoxidation Pathway |
| Overall Yield | ~30.1%[1] | ~53% |
| Enantiomeric Excess (ee) | >99% | >99% |
Table 2: Key Intermediate Performance in the Classical Pathway
| Step | Intermediate | Yield | Purity/ee |
| Darzens Condensation | Racemic methyl 3,3-diphenyloxirane-2-carboxylate | High | N/A |
| Chiral Resolution of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid | ~39.5% (with (S)-dehydroabietylamine)[1] | >99% ee[1] |
Table 3: Key Intermediate Performance in the Asymmetric Epoxidation Pathway
| Step | Intermediate | Yield | Purity/ee |
| Asymmetric Epoxidation | (S)-methyl 3,3-diphenyloxirane-2-carboxylate | High | High |
Experimental Protocols
Key Experiment in the Classical Pathway: Chiral Resolution
Objective: To isolate (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid from the racemic mixture using (S)-dehydroabietylamine as a resolving agent.
Procedure:
-
The racemic 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid is dissolved in a suitable solvent mixture, such as methyl tertiary-butyl ether (MTBE).
-
A solution of (S)-dehydroabietylamine in the same solvent is added to the racemic acid solution.
-
The mixture is stirred, allowing for the diastereomeric salt of the (S)-acid and the (S)-amine to selectively crystallize.
-
The precipitated salt is collected by filtration and washed.
-
The resolved (S,S)-diastereomeric salt is then treated with an acid (e.g., H2SO4) to liberate the pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid.[1]
Key Experiment in the Asymmetric Epoxidation Pathway: Asymmetric Epoxidation
Objective: To synthesize (S)-methyl 3,3-diphenyloxirane-2-carboxylate with high enantioselectivity.
Procedure:
-
Methyl 3,3-diphenylacrylate is dissolved in an appropriate solvent system.
-
A fructose-derived diacetate ketone catalyst is added to the solution.
-
An oxidant, such as potassium peroxymonosulfate (Oxone®), is added portion-wise to the reaction mixture while maintaining a controlled temperature.
-
The reaction is monitored for completion.
-
Upon completion, the reaction is worked up to isolate the chiral epoxide, (S)-methyl 3,3-diphenyloxirane-2-carboxylate.
Visualization of Synthesis Pathways
Caption: Classical synthesis pathway for Ambrisentan.
Caption: Asymmetric epoxidation pathway for Ambrisentan synthesis.
Conclusion
The selection of an optimal synthetic pathway for Ambrisentan depends on various factors, including the desired scale of production, cost of reagents and catalysts, and the required enantiomeric purity.
The Classical Pathway , while reliable, suffers from a lower overall yield due to the resolution step, where half of the material is discarded. However, the starting materials are relatively inexpensive. The efficiency of this pathway is heavily reliant on the choice of the resolving agent.
The Asymmetric Epoxidation Pathway offers a more elegant and efficient solution by establishing the stereocenter early in the synthesis with high enantioselectivity. This route results in a significantly higher overall yield and is more atom-economical. The primary consideration for this pathway is the cost and availability of the chiral catalyst.
For researchers and drug development professionals, the Asymmetric Epoxidation Pathway represents a more modern and sustainable approach for the large-scale synthesis of Ambrisentan, provided the catalyst cost can be managed. The Classical Pathway remains a viable option, particularly for smaller-scale synthesis or when the cost of the chiral catalyst for the asymmetric route is prohibitive. Further research into more efficient and recyclable chiral catalysts could further enhance the appeal of the asymmetric approach.
References
HPLC vs. NMR: A Head-to-Head Comparison for Determining Enantiomeric Excess
In the landscape of pharmaceutical development, asymmetric synthesis, and quality control, the precise determination of enantiomeric excess (ee) is a critical parameter. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of their accuracy and performance, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal method for their needs.
Principles of Enantiomeric Excess Determination
Enantiomers, being stereoisomers that are non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. Both HPLC and NMR overcome this challenge by creating a chiral environment to induce a measurable difference between the enantiomers.
-
Chiral HPLC achieves the physical separation of enantiomers using a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their individual quantification.[1]
-
Chiral NMR spectroscopy typically employs a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to form transient diastereomeric complexes with the enantiomers.[1] This results in distinct NMR signals for each enantiomer, which can be integrated to determine their relative concentrations.[1]
Quantitative Performance Comparison
The choice between HPLC and NMR for determining enantiomeric excess often depends on a variety of factors, including the nature of the analyte, the required sensitivity, and the desired throughput. The following table summarizes the key performance characteristics of each technique based on experimental data.
| Parameter | Chiral HPLC | Chiral NMR |
| Accuracy | High (<1% error in favorable situations)[2] | Moderate to High (dependent on spectral resolution and integration) |
| Precision (%RSD) | < 2%[3] | Variable, can be < 5%[3] |
| Limit of Detection (LOD) | Typically in the ng/mL to µg/mL range[3], can reach pg/mL with sensitive detectors.[3] | Typically in the mg to µg range.[3] |
| Limit of Quantitation (LOQ) | Typically in the ng/mL to µg/mL range.[3] | Typically in the mg to µg range.[3] |
| Analysis Time | 10 - 30 minutes per sample.[3] | 5 - 15 minutes per sample (after derivatization/complexation).[4][5] |
| Sample Throughput | Lower; method development can be time-consuming.[4] | Higher; suitable for rapid screening of multiple samples.[4] |
| Solvent Consumption | High (e.g., >60 mL of mobile phase per sample).[4] | Low (e.g., ~0.6 mL of deuterated solvent per sample).[4][5] |
| Destructive/Non-destructive | Generally non-destructive, sample can be recovered. | Non-destructive.[3] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative experimental protocols for determining the enantiomeric excess of common pharmaceutical compounds using both chiral HPLC and chiral NMR.
Chiral HPLC Method for Ibuprofen
This protocol describes a validated method for the enantioselective resolution of ibuprofen.[6]
1. Sample Preparation:
- Dissolve the ibuprofen sample in the mobile phase to a final concentration of 100 µg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system equipped with a UV detector.
- Chiral Stationary Phase: (3R,4S)-4-(3,5-dinitrobenzamido)-3-(3-(trioxysilyl)- propyl)-1,2,3,4-tetrahydro-phenanthrene [(R,R)-Whelk-O2] (4.6 mm id × 250 mm, 10 μm).[6]
- Mobile Phase: Ethanol-water (30 + 70, v/v) containing 100 mM ammonium acetate.[6]
- Flow Rate: 1.3 mL/min.[6]
- Column Temperature: 25 °C.
- Detection: UV at 220 nm.[6]
- Injection Volume: 20 µL.
3. Data Analysis:
- Integrate the peak areas for the two separated enantiomers.
- Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chiral NMR Method for Primary Amines using a Chiral Solvating Agent
This protocol outlines a rapid method for determining the enantiopurity of primary amines using a BINOL-derived chiral solvating agent.[7][8]
1. Sample Preparation:
- Directly in a 5 mm NMR tube, mix the amine analyte (0.0125–0.2 mmol) and the chiral solvating agent (e.g., (S)-BINOL derivative, 0.0125–0.1 mmol).[1]
- Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1]
2. NMR Data Acquisition:
- Shake the NMR tube for about 30 seconds to ensure thorough mixing and formation of the diastereomeric complexes.[1]
- Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer at 25 °C.[1]
3. Data Analysis:
- Identify the well-resolved signals corresponding to each diastereomeric complex.
- Integrate the distinct resonance peaks for each of the enantiomers.[1]
- Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
Visualizing the Workflow
The following diagrams illustrate the logical workflows for determining enantiomeric excess using both HPLC and NMR.
Caption: A side-by-side comparison of the experimental workflows for determining enantiomeric excess using chiral HPLC and chiral NMR.
Caption: Logical relationships guiding the selection between Chiral HPLC and Chiral NMR based on analytical requirements.
Conclusion
Both chiral HPLC and NMR spectroscopy are indispensable tools for the accurate determination of enantiomeric excess. Chiral HPLC is often considered the gold standard due to its high accuracy, precision, and sensitivity, making it ideal for quality control and regulatory submissions. On the other hand, chiral NMR offers the advantages of rapid analysis, high throughput, and lower solvent consumption, rendering it highly suitable for reaction monitoring and high-throughput screening in research and development. Ultimately, the choice of technique depends on the specific requirements of the analysis, and in many cases, the use of both methods can provide a comprehensive and robust validation of enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Validated Enantioselective HPLC Method for Determination of Ibuprofen Enantiomers in Bulk and Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparing synthesis routes for (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid efficiency.
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the endothelin receptor antagonist, Ambrisentan. The efficient and stereoselective synthesis of this molecule is of significant interest to the pharmaceutical industry. This guide provides a detailed comparison of two prominent synthetic routes: classical resolution of a racemic mixture and a modern asymmetric synthesis approach.
At a Glance: Comparison of Synthesis Routes
The following table summarizes the key performance indicators for the two primary synthetic strategies for producing this compound.
| Metric | Route 1: Classical Resolution | Route 2: Asymmetric Epoxidation |
| Starting Materials | Benzophenone, Methyl Chloroacetate | 3,3-Diphenylacrylate |
| Key Chiral Induction Step | Diastereomeric salt formation with a chiral resolving agent | Organocatalyzed asymmetric epoxidation |
| Overall Yield | ~15% (for the desired enantiomer from the racemic mixture)[1] | ~53% (over four steps)[2] |
| Enantiomeric Excess (ee) | ~99% (0.5% enantiomeric impurity reported)[1] | >99%[2] |
| Number of Steps | 3 (to racemic acid) + Resolution | 4 |
| Key Reagents | (S)-1-(4-nitrophenyl)ethylamine[1] | Fructose-derived ketone catalyst, Oxone®[2] |
| Purification | Fractional crystallization of diastereomeric salts | Chromatography generally not required for the main sequence[2] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthesis routes.
Caption: Synthetic pathway for Route 1: Classical Resolution.
Caption: Synthetic pathway for Route 2: Asymmetric Epoxidation.
Experimental Protocols
Route 1: Classical Resolution of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
This route involves the initial synthesis of the racemic acid, followed by resolution using a chiral amine to separate the desired (S)-enantiomer.
Part A: Synthesis of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
-
Darzens Condensation: Benzophenone is reacted with methyl chloroacetate in the presence of a base such as sodium methoxide to form the corresponding epoxide, methyl 3,3-diphenyloxirane-2-carboxylate.[3]
-
Epoxide Ring-Opening: The epoxide is then treated with methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield racemic methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
-
Hydrolysis: The methyl ester is hydrolyzed using a base like sodium hydroxide, followed by acidic workup to afford racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.[1]
Part B: Resolution of the Racemic Acid
-
Diastereomeric Salt Formation: The racemic acid is dissolved in a suitable solvent mixture (e.g., methyl tert-butyl ether and acetone). A solution of the resolving agent, (S)-1-(4-nitrophenyl)ethylamine, in the same solvent is added. The mixture is heated to reflux and then allowed to cool, leading to the precipitation of the diastereomeric salt of the (S)-acid and the (S)-amine.[1]
-
Isolation of the Diastereomeric Salt: The precipitated salt is collected by filtration and washed.
-
Liberation of the (S)-Acid: The isolated diastereomeric salt is treated with an acid (e.g., hydrochloric acid) to protonate the carboxylic acid and liberate the free this compound. The product is then extracted with an organic solvent and purified, typically by crystallization.
Reported Efficiency: This resolution process is reported to yield the (S)-enantiomer in approximately 15% yield from the racemate, with an enantiomeric impurity of 0.5% (corresponding to an enantiomeric excess of 99%).[1]
Route 2: Asymmetric Synthesis via Ketone-Catalyzed Epoxidation
This modern approach utilizes an organocatalyzed asymmetric epoxidation as the key step to establish the desired stereocenter early in the synthesis.
-
Preparation of the Starting Material: The synthesis begins with 3,3-diphenylacrylate, which can be prepared from benzophenone.
-
Asymmetric Epoxidation: The 3,3-diphenylacrylate is subjected to an asymmetric epoxidation using a fructose-derived ketone as a chiral catalyst and an oxidant such as potassium peroxymonosulfate (Oxone®). This reaction produces the corresponding chiral epoxide intermediate with high enantioselectivity.[2]
-
Methanolysis of the Epoxide: The chiral epoxide is then opened with methanol, typically under acidic conditions, to stereoselectively form (S)-methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
-
Hydrolysis to the Final Product: The final step is the hydrolysis of the methyl ester to the desired this compound.
Reported Efficiency: This four-step synthesis is reported to have an overall yield of 53% and an enantiomeric excess of greater than 99%.[2] A significant advantage of this route is that it avoids column purification for the main intermediates.[2]
Conclusion
The choice between classical resolution and asymmetric synthesis for the preparation of this compound depends on several factors, including the desired scale of production, cost of reagents, and process efficiency. While classical resolution is a well-established method, its theoretical maximum yield is limited to 50% of the racemic starting material, with practical yields often being significantly lower. The asymmetric epoxidation route offers a substantially higher overall yield and excellent enantioselectivity, making it a more atom-economical and efficient approach, particularly for larger-scale synthesis. The use of an organocatalyst in the asymmetric route also presents an advantage over potentially toxic heavy metal catalysts. For drug development professionals, the asymmetric synthesis route represents a more modern and sustainable approach to accessing this key chiral intermediate.
References
A Researcher's Guide to Structural Confirmation: Cross-referencing 1H and 13C NMR Data
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a foundational requirement for advancing research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide substantial information independently, their true power is unleashed when cross-referenced, a process further enhanced by two-dimensional (2D) techniques. This guide provides an objective comparison of these methods, supported by experimental protocols and data presentation strategies, to ensure robust and reliable structural elucidation.
Comparing 1D NMR Techniques: ¹H vs. ¹³C
¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are complementary techniques that probe the magnetic properties of hydrogen and carbon-13 nuclei, respectively, within a molecule.[1] Each provides a unique and vital piece of the structural puzzle. The primary differences stem from the natural abundance and magnetic properties of the isotopes. The ¹H isotope is highly abundant (~99.98%), making ¹H NMR a very sensitive technique.[1] In contrast, the ¹³C isotope has a low natural abundance (~1.1%), which makes ¹³C NMR inherently less sensitive and often requires longer acquisition times or more concentrated samples.[1][2]
Key Parameter Comparison
The information gleaned from each spectrum is distinct. ¹H NMR provides rich detail on the electronic environment, count, and connectivity of protons, while ¹³C NMR offers a direct look at the carbon framework of the molecule.[2] A summary of their core parameters is presented below.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Chemical Shift (δ) | Typically 0-13 ppm.[3] Highly sensitive to the local electronic environment, influenced by electronegative atoms and unsaturated groups.[4] | Typically 0-220 ppm.[3][5] The wide range means signals rarely overlap, providing a distinct peak for nearly every unique carbon.[5] |
| Integration | The area under each peak is directly proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[3] | Peak integration is generally not quantitative in standard decoupled spectra due to relaxation effects and the Nuclear Overhauser Effect (NOE).[3][5] |
| Multiplicity (Splitting) | Signals are split by neighboring protons according to the n+1 rule, revealing proton-proton connectivity (J-coupling). This is crucial for identifying adjacent protons.[3][6] | Spectra are typically acquired with proton decoupling, causing each unique carbon to appear as a single sharp line (singlet). This simplifies the spectrum by removing ¹³C-¹H coupling.[3][4] |
| Coupling Constants (J) | The magnitude of the splitting (in Hz) provides detailed information about dihedral angles between protons, aiding in conformational and stereochemical analysis. | While ¹³C-¹H coupling can be observed in coupled spectra, it often complicates the spectrum.[4] |
The Workflow of Structural Elucidation
A systematic approach combining data from both ¹H and ¹³C NMR is essential for piecing together a molecular structure. The process involves generating structural fragments from each spectrum and then using correlation data to assemble them correctly.
Caption: Logical workflow for structural elucidation using 1D and 2D NMR data.
Advanced Confirmation with 2D NMR Spectroscopy
While 1D NMR provides the fundamental pieces, 2D NMR experiments are the definitive tools for connecting them. These techniques correlate nuclei through bonds, providing unambiguous evidence of connectivity.[7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that directly correlates a proton with the carbon atom it is attached to.[7][9] In an HSQC spectrum, a cross-peak appears at the coordinates of the ¹H chemical shift on one axis and the ¹³C chemical shift of the carbon it is bonded to on the other axis.[8][9] This is the most reliable way to assign which protons are attached to which carbons. Quaternary carbons, having no attached protons, do not appear in an HSQC spectrum.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds.[7][10] HMBC is critical for connecting the structural fragments identified from 1D data.[9] It allows for the assignment of quaternary carbons and provides the final links needed to piece together the complete carbon skeleton.[7]
Caption: Relationship between 1D NMR spectra and 2D correlation experiments.
Data Presentation for Comparative Analysis
For clear reporting and comparison with literature values, experimental data should be summarized in a structured format.[11] This practice facilitates rapid validation and identification of any deviations.
Table 1: ¹H NMR Data Comparison
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) | Experimental Multiplicity | Literature Multiplicity | Experimental Coupling Constant (J, Hz) | Literature Coupling Constant (J, Hz) | Deviation (Δδ, ppm) |
|---|---|---|---|---|---|---|---|
| H-1 | 7.95 | 7.97 | d | d | 8.2 | 8.2 | -0.02 |
| H-2 | 7.45 | 7.46 | t | t | 7.8 | 7.8 | -0.01 |
| -CH₂- | 4.20 | 4.21 | t | t | 6.5 | 6.5 | -0.01 |
| -CH₃ | 1.25 | 1.25 | s | s | - | - | 0.00 |
Table 2: ¹³C NMR Data Comparison
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) | Deviation (Δδ, ppm) |
|---|---|---|---|
| C=O | 168.5 | 168.4 | +0.1 |
| C-Ar (quat) | 135.2 | 135.3 | -0.1 |
| C-1 | 130.1 | 130.1 | 0.00 |
| C-2 | 128.9 | 128.8 | +0.1 |
| -CH₂- | 65.4 | 65.5 | -0.1 |
| -CH₃ | 21.3 | 21.3 | 0.00 |
Experimental Protocols
Reliable data acquisition is contingent on meticulous experimental procedure. The following are generalized protocols for key NMR experiments.
Sample Preparation
-
Dissolution: Accurately weigh and dissolve the sample (typically 5-10 mg for ¹H, 15-30 mg for ¹³C/2D) in an appropriate volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The use of deuterated solvents is necessary to avoid large solvent signals that would overwhelm the sample signals.[12]
-
Internal Standard: Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra and serves as a reference point.[4]
-
Transfer: Transfer the solution to a clean, dry NMR tube. Ensure the sample height is sufficient for the instrument's detector (typically >4 cm).
1D ¹H NMR Acquisition
-
Instrument Setup: Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Use standard acquisition parameters. A typical experiment involves a 30° or 90° pulse, a relaxation delay (D1) of 1-2 seconds, and an acquisition time (AQ) of 2-4 seconds.
-
Number of Scans: For most samples, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
1D ¹³C NMR Acquisition
-
Instrument Setup: Tune the carbon channel and shim the spectrometer.
-
Acquisition Mode: Use a proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets.
-
Acquisition Parameters: A 30° pulse angle is common. Due to the lower sensitivity of ¹³C, a larger number of scans is required.[13] This can range from several hundred to several thousand, depending on the sample concentration.
-
Processing: Process the data similarly to the ¹H spectrum, with Fourier transformation, phasing, and baseline correction, referencing the TMS signal to 0.00 ppm.
2D HSQC and HMBC Acquisition
-
Experiment Type: These are proton-detected experiments, which offers a significant sensitivity advantage over carbon-detected methods.[8][9]
-
Parameter Optimization: Calibrate the proton and carbon 90° pulse widths. For HMBC, the long-range coupling delay must be optimized based on the expected ²⁻³J(C,H) coupling constants (typically optimized for 7-8 Hz).[9]
-
Acquisition: A 2D experiment acquires a series of FIDs with an incrementally increasing evolution time (t1). The number of increments in the indirect (¹³C) dimension and the number of scans per increment will determine the total experiment time and resolution.
-
Processing: The data is subjected to a Fourier transform in both dimensions (t2 and t1) to generate the 2D spectrum, which is then phased and baseline corrected.
References
- 1. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 7. scribd.com [scribd.com]
- 8. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of different chiral resolution methods for industrial applications.
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. The choice of a chiral resolution technique can significantly impact project timelines, costs, and scalability. This guide provides an objective comparison of common chiral resolution techniques—classical chemical resolution, enzymatic resolution, and chromatographic separation—supported by experimental data, to aid in the selection of the most appropriate method for your specific needs.
The primary methods for chiral resolution each present a unique balance of costs and benefits. While classical resolution is a long-established and often cost-effective method for large-scale production, it can be time-consuming to develop and is not universally applicable.[1] Enzymatic resolution provides high selectivity under mild conditions, though the cost and stability of the enzyme are key considerations.[2] Chiral chromatography offers high purity and broad applicability but can be associated with high capital and operational costs.[1][3]
Data Presentation: Comparative Analysis of Chiral Resolution Techniques
To facilitate a clear comparison, the following tables summarize the key performance and cost metrics for different chiral resolution techniques. The data is compiled from various studies and provides a general overview. It is important to note that actual performance and costs can vary significantly depending on the specific molecule, scale, and process optimization.
Table 1: Performance Comparison of Industrial Chiral Resolution Methods
| Method | Enantiomeric Excess (ee) | Yield (per cycle) | Throughput | Scalability |
| Diastereomeric Salt Crystallization | >99% (after recrystallization) | <50% (theoretical maximum) | Low to Medium | Excellent |
| Enzymatic Kinetic Resolution | >95% | <50% (can approach 100% with racemization) | Medium | Good |
| Preparative Chiral HPLC | >99% | >95% | Low to Medium | Moderate |
| Supercritical Fluid Chromatography (SFC) | >99% | >95% | Medium to High | Good |
| Simulated Moving Bed (SMB) Chromatography | >99% | >95% | High | Excellent |
| Preferential Crystallization | >90% (can reach >99%) | Variable (can be high in continuous processes) | High | Excellent |
Table 2: Cost-Benefit Analysis of Industrial Chiral Resolution Methods
| Method | Initial Investment | Operating Cost | Cost of Chiral Agent/Stationary Phase | Solvent Consumption | Development Time | Key Benefits | Key Drawbacks |
| Diastereomeric Salt Crystallization | Low | Low to Medium | Low to High (Resolving agent cost varies) | Medium | Long | Low-tech, cost-effective at scale, robust.[4] | Trial-and-error, low theoretical yield, waste generation. |
| Enzymatic Kinetic Resolution | Low to Medium | Medium | Medium (Enzyme cost and stability are factors) | Low to Medium | Medium | High selectivity, mild conditions, "green" process. | Limited to 50% yield without racemization, enzyme stability. |
| Preparative Chiral HPLC | High | High | Very High (Chiral Stationary Phases are expensive) | High | Short to Medium | High purity, broad applicability, fast method development. | High cost, low throughput, high solvent consumption.[3] |
| Supercritical Fluid Chromatography (SFC) | High | Medium | High | Low | Short to Medium | Fast, reduced solvent use, "green" technology.[5] | High initial investment, requires specialized equipment.[6] |
| Simulated Moving Bed (SMB) Chromatography | Very High | Low | High (but efficient use) | Low | Medium to Long | Continuous process, high throughput, low solvent use.[7] | High complexity, high initial investment. |
| Preferential Crystallization | Low to Medium | Low | None (requires seed crystals) | Low | Long | Low cost, high throughput, no chiral auxiliary needed. | Limited to conglomerate-forming systems. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the chiral separation of common pharmaceutical compounds.
Diastereomeric Salt Crystallization of a Racemic Amine
This protocol provides a general framework for the resolution of a racemic amine using a chiral carboxylic acid as the resolving agent.[8]
Materials:
-
Racemic amine
-
Chiral resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid)
-
Solvent (e.g., methanol, ethanol, or a mixture)
-
Base (e.g., 2 M NaOH)
-
Organic extraction solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Salt Formation: Dissolve the racemic amine (1.0 equivalent) and the chiral resolving agent (0.5 to 1.0 equivalent) in a minimal amount of a suitable solvent with gentle heating and stirring to obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can promote crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[8]
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor.
-
Recrystallization (Optional but Recommended): To improve diastereomeric purity, recrystallize the isolated salt from a suitable solvent.
-
Liberation of the Free Amine: Dissolve the diastereomerically pure salt in water and add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10).
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane).
-
Isolation of Enantiomer: Combine the organic extracts, dry over an anhydrous drying agent, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or polarimetry.
Enzymatic Kinetic Resolution of a Racemic Alcohol
This protocol describes the lipase-catalyzed kinetic resolution of a racemic alcohol through transesterification.[9][10]
Materials:
-
Racemic alcohol (e.g., 1-phenylethanol)
-
Immobilized lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., n-hexane)
-
Standard laboratory glassware
-
Shaking incubator or magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a sealed vial, dissolve the racemic alcohol in the organic solvent.
-
Addition of Reagents: Add the acyl donor and the immobilized lipase to the solution.
-
Reaction: Incubate the mixture at a specific temperature with constant stirring for a predetermined time. The reaction progress can be monitored by taking aliquots and analyzing them by chiral GC or HPLC.
-
Enzyme Removal: After the desired conversion is reached (typically close to 50%), stop the reaction and remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Separation of Products: The reaction mixture contains the unreacted alcohol enantiomer and the esterified enantiomer. These can be separated by standard techniques such as column chromatography or distillation.
-
Hydrolysis of the Ester (Optional): The separated ester can be hydrolyzed (e.g., using NaOH in methanol/water) to obtain the other enantiomer of the alcohol.
-
Analysis: Determine the enantiomeric excess of both the unreacted alcohol and the hydrolyzed ester using chiral HPLC or GC.
Preparative Chiral SFC of a Racemic Pharmaceutical
This protocol outlines the general steps for the preparative chiral separation of a racemic pharmaceutical using Supercritical Fluid Chromatography (SFC).[11]
Materials:
-
Racemic compound
-
SFC-grade carbon dioxide
-
Modifier solvent (e.g., methanol, ethanol)
-
Preparative SFC system with a chiral stationary phase (CSP) column
-
Sample dissolution solvent
Procedure:
-
Method Development (Analytical Scale):
-
Screen different chiral stationary phases and modifier/CO2 ratios to find the optimal conditions for baseline separation of the enantiomers.
-
Optimize parameters such as back pressure, temperature, and flow rate.
-
-
Sample Preparation: Dissolve the racemic mixture in a suitable solvent at a high concentration. The solvent should be compatible with the mobile phase.
-
System Setup:
-
Equilibrate the preparative SFC system with the chosen mobile phase.
-
Set the back pressure, temperature, and flow rate according to the optimized analytical method.
-
-
Injection and Fraction Collection:
-
Perform stacked injections of the sample solution to maximize throughput.
-
Collect the fractions corresponding to each enantiomer based on the UV detector signal. Modern systems often use mass-directed fraction collection for higher purity.[11]
-
-
Solvent Removal: Evaporate the modifier from the collected fractions to obtain the purified enantiomers. Due to the use of CO2, the solvent volume to be evaporated is significantly less compared to HPLC.[12]
-
Analysis: Verify the purity and enantiomeric excess of the collected fractions using an analytical chiral chromatography method.
Mandatory Visualization
The following diagrams illustrate the workflows and logical relationships of the described chiral resolution methods.
References
- 1. Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals [ouci.dntb.gov.ua]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pubs.acs.org [pubs.acs.org]
- 4. veranova.com [veranova.com]
- 5. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Derivatizing Agents for NMR Spectroscopy
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) and absolute configuration is a cornerstone of stereoselective synthesis and chiral drug design. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and accessible method for this purpose. This guide provides an objective comparison of the widely used Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) with other common CDAs, supported by experimental data and detailed protocols.
The fundamental principle behind the use of CDAs is the conversion of a mixture of enantiomers, which are indistinguishable by NMR, into a mixture of diastereomers.[1] These diastereomers possess distinct physical and chemical properties, resulting in different chemical shifts in their NMR spectra, which allows for their quantification and the determination of the original enantiomeric ratio.[1]
Performance Comparison of Chiral Derivatizing Agents
The efficacy of a CDA is primarily evaluated by its ability to induce significant chemical shift differences (Δδ) between the resulting diastereomers, allowing for accurate integration and analysis. The choice of CDA can be influenced by the substrate, the desired NMR nucleus for observation (¹H or ¹⁹F), and the specific information required (enantiomeric excess or absolute configuration).
While a comprehensive dataset comparing all CDAs across a wide range of substrates is not available in a single source, the following table summarizes representative ¹⁹F NMR chemical shift difference (Δδ in ppm) data for the derivatization of various substrates with Mosher's acid (MTPA) and other fluorine-containing CDAs.
| Substrate | Mosher's Acid (MTPA) Δδ (ppm) | CFTA Δδ (ppm) | FICA Δδ (ppm) |
| l-Lactate | -0.48 | +1.28 | - |
| (R)-1-Phenylethan-1-ol | -0.2 | +0.87 | 0.51 |
| Menthol | -0.11 | +0.57 | 1.02 |
| Borneol | +0.10 | +0.74 | 0.04 |
| Methyl (S)-2-amino-3,3-dimethylbutanoate | -0.171 | -4.074 | - |
| l-Phe-OMe | -0.033 | -3.580 | - |
| l-Leu-OMe | -0.373 | -3.700 | - |
Data compiled from a comparative study of trifluoromethyl-containing chiral derivatizing agents.
Note: A larger absolute Δδ value indicates better separation of the diastereomeric signals in the NMR spectrum. CFTA (α-cyano-α-fluoro-p-tolylacetic acid) and FICA (2-fluoro-2-phenylacetic acid) are other examples of fluorinated CDAs.
Key Chiral Derivatizing Agents: A Closer Look
Mosher's Acid (MTPA)
Developed by Harry S. Mosher, MTPA is one of the most widely used CDAs.[2] Its key advantages include the presence of a trifluoromethyl (-CF₃) group, which provides a sensitive probe for ¹⁹F NMR spectroscopy. This often leads to simpler spectra with less signal overlap compared to ¹H NMR, facilitating more accurate quantification of enantiomeric excess. The "Advanced Mosher's Method" is a well-established protocol for determining the absolute configuration of secondary alcohols and amines by analyzing the sign of the Δδ values (δS - δR) for protons on either side of the stereocenter.[3]
Trost's Acid (MPA)
α-Methoxyphenylacetic acid (MPA), often referred to as Trost's acid, is another popular CDA. A notable advantage of MPA over MTPA is that for the derivatization of alcohols, it often induces larger chemical shift differences (Δδ) in the ¹H NMR spectrum.[4] This can be particularly beneficial when ¹⁹F NMR is not available or when analyzing complex molecules where proton signals are crowded. However, unlike MTPA, MPA lacks a fluorine atom, precluding ¹⁹F NMR analysis.
(-)-Menthyloxyacetyl Chloride
Derived from the naturally occurring and readily available (-)-menthol, (-)-menthyloxyacetyl chloride offers a cost-effective alternative to other CDAs. It provides a different steric and electronic environment compared to MTPA and MPA, which can be advantageous for certain substrates where other agents may provide poor resolution.
(1S)-(+)-10-Camphorsulfonyl Chloride
This reagent is particularly useful for the derivatization of alcohols and amines. The resulting sulfonamides and sulfonate esters are stable, and the camphor backbone provides a rigid chiral environment that can induce significant chemical shift differences in the NMR spectra of the resulting diastereomers.
Naproxen-Based Chiral Derivatizing Agents
(S)-Naproxen, a common non-steroidal anti-inflammatory drug (NSAID), can be chemically modified to create a variety of chiral derivatizing agents. These agents have been successfully used for the enantioseparation of various functional groups, including aldehydes, ketones, and β-blockers, often with high sensitivity.
Pirkle's Alcohol
2,2,2-Trifluoro-1-(9-anthryl)ethanol, known as Pirkle's alcohol, is a chiral solvating agent (CSA) rather than a CDA. It forms transient diastereomeric complexes with analytes through non-covalent interactions.[5] This eliminates the need for a chemical reaction but may result in smaller chemical shift differences compared to covalently bonded diastereomers formed with CDAs.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below are representative protocols for the derivatization of chiral alcohols and amines with Mosher's acid and (-)-menthyloxyacetyl chloride.
Protocol 1: Mosher's Ester Analysis for a Chiral Alcohol
Materials:
-
Chiral alcohol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or another suitable base (e.g., DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of (R)-MTPA Ester: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Seal the NMR tube and allow the reaction to proceed at room temperature for 30-60 minutes, or until completion as monitored by TLC.
-
Preparation of (S)-MTPA Ester: In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.
-
For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.
-
For absolute configuration determination, create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values.[6]
-
Protocol 2: Derivatization of a Primary/Secondary Amine with (-)-Menthyloxyacetyl Chloride
Materials:
-
Chiral primary or secondary amine
-
(-)-Menthyloxyacetic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
Procedure:
-
Activation of (-)-Menthyloxyacetic Acid: In a dry flask under an inert atmosphere, dissolve (-)-menthyloxyacetic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise. Heat the mixture to reflux for 1-2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude (-)-menthyloxyacetyl chloride.
-
Derivatization: Dissolve the chiral amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a separate flask and cool to 0 °C. Slowly add a solution of the crude (-)-menthyloxyacetyl chloride (1.1 eq) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction with water. Extract the aqueous layer with DCM. Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
NMR Analysis: Dissolve the resulting diastereomeric amides in a suitable deuterated solvent and acquire the ¹H NMR spectrum.
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the general workflows for determining enantiomeric excess and absolute configuration using chiral derivatizing agents.
Caption: Workflow for determining enantiomeric excess.
Caption: Logic for absolute configuration determination.
Conclusion
The selection of an appropriate chiral derivatizing agent is a critical decision in the stereochemical analysis of chiral molecules by NMR spectroscopy. Mosher's acid remains a versatile and reliable choice, particularly with the availability of ¹⁹F NMR. However, alternative reagents such as Trost's acid, (-)-menthyloxyacetyl chloride, and others offer distinct advantages in terms of cost, reactivity, and the magnitude of induced chemical shift differences for specific substrates. By understanding the principles of each method and following robust experimental protocols, researchers can confidently determine the enantiomeric purity and absolute configuration of their chiral compounds, a vital step in the advancement of chemical and pharmaceutical research.
References
Evaluating the effectiveness of different crystallization techniques for diastereomers.
For researchers, scientists, and drug development professionals, the separation of diastereomers is a critical step in the synthesis of enantiomerically pure compounds. Crystallization remains a widely used and cost-effective method for this purpose. This guide provides an objective comparison of the performance of three primary crystallization techniques: Diastereomeric Salt Crystallization, Preferential Crystallization, and Crystallization-Induced Diastereomer Transformation (CIDT). The information presented is supported by experimental data to aid in the selection and optimization of the most suitable method for a given application.
Comparison of Crystallization Techniques for Diastereomer Separation
The choice of crystallization technique depends on several factors, including the nature of the diastereomeric mixture, the desired purity and yield, and the scalability of the process. Below is a summary of the key characteristics and performance of each technique.
| Technique | Principle | Typical Yield | Typical Purity (Diastereomeric Excess, d.e.) | Key Advantages | Key Disadvantages |
| Diastereomeric Salt Crystallization | A racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts with different solubilities. The less soluble salt is selectively crystallized.[1] | Up to 50% for the desired enantiomer in a single step (can be higher with recycling).[2] | High (>98% d.e. is achievable with optimization).[3] | Broadly applicable to acidic and basic compounds, well-established and scalable.[4] | Requires a suitable and often expensive resolving agent, an additional step to recover the enantiomer is needed.[2] |
| Preferential Crystallization | A supersaturated solution of a racemic conglomerate is seeded with crystals of the desired enantiomer, inducing its selective crystallization. | Can be high, especially in continuous processes. | Variable, highly dependent on kinetic control and prevention of nucleation of the counter-enantiomer. | No resolving agent is required, which simplifies the process and reduces costs.[1] | Only applicable to the ~10% of racemates that form conglomerates.[5] |
| Crystallization-Induced Diastereomer Transformation (CIDT) | A dynamic process where the more soluble diastereomer in solution epimerizes to the less soluble, crystallizing diastereomer, thus shifting the equilibrium and potentially achieving a theoretical yield of up to 100%.[6][7] | Potentially quantitative (>90%).[6] | High (>98% d.e. is achievable).[7] | Can achieve yields far exceeding the 50% limit of classical resolution.[6] | Requires that the diastereomers are readily interconvertible under the crystallization conditions.[6] |
Experimental Data: Case Studies
The following tables present experimental data from published studies, offering a quantitative look at the effectiveness of these techniques for specific compounds.
Table 1: Diastereomeric Salt Crystallization of Ibuprofen
| Resolving Agent | Solvent | Yield of Diastereomeric Salt | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) of S-Ibuprofen | Reference |
| (S)-(-)-α-methylbenzylamine (S-MBA) | Ethyl Acetate | 71% | 80% | >95% (after liberation and recrystallization) | [8] |
| (S)-(-)-α-phenylethylamine | Aqueous KOH | Moderate | High (qualitative) | ~100% (based on melting point) | [4] |
Table 2: Diastereomeric Salt Crystallization of Pregabalin
| Resolving Agent | Solvent | Yield of Diastereomeric Salt | Diastereomeric Purity | Reference |
| L-Tartaric Acid | Water | 43-50% | Diastereomerically pure | [9] |
| (S)-Mandelic Acid | Water/HCl | 94.7% | 84.4% e.e. (kinetic control) | [10] |
Table 3: Crystallization-Induced Diastereomer Transformation (CIDT)
| Compound | Resolving Agent/Catalyst | Solvent | Yield | Diastereomeric/Enantiomeric Excess | Reference |
| Navoximod Precursor | L-Dibenzoyl tartaric acid (L-DBTA) | Ethanol | 89% | 95% e.e. | [11] |
| (S)-Ketoprofen-(S)-phenylethylamine salt | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | 2-Propanol/Heptane | 26.2% | 98.8% d.e. | [7] |
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are essential for success in crystallization. The following sections provide standardized procedures for the key techniques discussed.
Diastereomeric Salt Crystallization Workflow
Workflow for Diastereomeric Salt Crystallization.
Experimental Protocol: Diastereomeric Salt Crystallization
-
Salt Formation and Solvent Screening:
-
Dissolve the racemic mixture in a minimal amount of a suitable solvent, with heating if necessary.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent. The optimal molar ratio may vary and should be optimized.[12]
-
Combine the two solutions. If no precipitate forms upon cooling, screen different solvents or solvent mixtures to find a system where the diastereomeric salts have a significant difference in solubility.[12]
-
-
Crystallization:
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, well-defined crystals. Seeding with a small crystal of the desired diastereomer can be beneficial.[13]
-
For further precipitation, the mixture can be cooled to a lower temperature (e.g., 0-4°C).[13]
-
-
Isolation and Purification:
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water).
-
Adjust the pH of the solution with an acid or base to break the salt and liberate the free enantiomer.[13]
-
Extract the pure enantiomer into an appropriate organic solvent.
-
Preferential Crystallization Workflow
Workflow for Preferential Crystallization.
Experimental Protocol: Preferential Crystallization
-
Preparation of Supersaturated Solution:
-
Prepare a saturated solution of the racemic conglomerate at an elevated temperature.
-
Cool the solution to the desired crystallization temperature to achieve a state of supersaturation. The degree of supersaturation is a critical parameter to control.
-
-
Seeding and Crystal Growth:
-
Introduce a small amount of finely ground seed crystals of the desired enantiomer into the supersaturated solution with gentle agitation.
-
Maintain the temperature and agitation to allow for the controlled growth of the seed crystals. Monitor the crystallization process to avoid the spontaneous nucleation of the counter-enantiomer.
-
-
Isolation:
-
Once sufficient crystal growth has occurred, and before the counter-enantiomer begins to crystallize, isolate the solid product by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Crystallization-Induced Diastereomer Transformation (CIDT) Workflow
Workflow for Crystallization-Induced Diastereomer Transformation.
Experimental Protocol: Crystallization-Induced Diastereomer Transformation (CIDT)
-
System Setup:
-
Combine the racemic mixture, the chiral resolving agent, a suitable solvent, and, if necessary, a catalyst to facilitate epimerization in a reaction vessel.
-
Heat the mixture to dissolve the components and initiate the epimerization reaction.
-
-
Dynamic Crystallization:
-
Maintain the temperature at a level that allows for both the selective crystallization of the less soluble diastereomer and the continuous epimerization of the more soluble diastereomer in solution.
-
The crystallization of the less soluble diastereomer drives the equilibrium towards its formation.
-
-
Isolation and Enantiomer Liberation:
-
After a sufficient period to allow for the transformation and crystallization to proceed towards completion, cool the mixture and isolate the crystals by filtration.
-
Wash the crystals and then liberate the pure enantiomer as described for diastereomeric salt crystallization.
-
The Role of Thermodynamic vs. Kinetic Control
The outcome of a diastereomeric crystallization is often governed by the interplay between thermodynamics and kinetics.
-
Thermodynamic Control is favored by conditions that allow the system to reach its most stable state, which is typically achieved at higher temperatures and longer crystallization times. Under thermodynamic control, the least soluble (most stable) diastereomeric salt will preferentially crystallize.
-
Kinetic Control is favored at lower temperatures and shorter crystallization times, where the product that forms fastest is the major product. In some cases, a metastable, more soluble diastereomer may crystallize first if it has a lower nucleation energy barrier.
Understanding which regime is dominant is crucial for optimization. For instance, in the resolution of pregabalin with (S)-mandelic acid, rapid filtration (kinetic control) yielded a high enantiomeric excess, whereas longer crystallization times led to a racemic mixture.[10]
Troubleshooting Common Issues in Diastereomeric Crystallization
| Problem | Possible Causes | Suggested Solutions |
| No Crystals Form / Oiling Out | - Inappropriate solvent system (salts are too soluble).- Insufficient supersaturation.- High level of impurities. | - Conduct a thorough solvent screen.- Try solvent/anti-solvent mixtures.- Concentrate the solution.- Purify the starting materials.[12] |
| Low Yield | - High solubility of the target diastereomer.- Premature isolation of crystals.- Losses during filtration and washing. | - Optimize the solvent to decrease solubility.- Lower the final crystallization temperature.- Increase the crystallization time.[8] |
| Low Diastereomeric Purity | - Small solubility difference between diastereomers.- Crystallization is too rapid, leading to co-crystallization.- Formation of a solid solution. | - Screen for a more effective resolving agent or solvent.- Employ a slower, more controlled cooling profile.- Consider multiple recrystallizations.[3] |
By carefully considering the principles outlined in this guide and systematically optimizing the experimental parameters, researchers can effectively harness the power of crystallization to achieve the efficient separation of diastereomers.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid: A Procedural Guide
For researchers and professionals in drug development, the responsible disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a compound that requires careful handling due to its hazard profile.
Hazard Profile and Safety Precautions
This compound is classified with several hazards that necessitate stringent safety measures during handling and disposal. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, and can lead to serious eye irritation.[1] Furthermore, it may cause respiratory irritation.[1][2][3]
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]
-
Emergency Stations: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][2][3] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[2] Do not dispose of this chemical down the drain or in regular trash.[5][6]
Experimental Protocol for Waste Segregation and Storage
-
Waste Identification: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., filter paper, pipette tips), must be treated as hazardous waste.[5]
-
Container Selection:
-
Use a designated, compatible, and leak-proof container for solid waste.[7][8] The original container can be used if it is in good condition.[8]
-
For liquid waste (e.g., solutions containing the compound), use a container designed for liquid hazardous waste, ensuring it has a secure, screw-top cap.[8][9] Plastic containers are often preferred to avoid breakage.[10]
-
-
Labeling:
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed hazardous waste container in a designated SAA, which should be at or near the point of generation.[9][10]
-
Ensure the waste container is kept closed at all times, except when adding waste.[5][8][10]
-
Segregate the waste container from incompatible materials. For example, store acidic waste separately from bases.[9]
-
-
Request for Disposal:
Handling Spills and Contaminated Materials
In the event of a spill, evacuate the immediate area and ensure proper ventilation.[2]
-
For solid spills: Carefully sweep up the material, avoiding dust generation, and place it into the designated hazardous waste container.[3]
-
For liquid spills: Absorb the spill with an inert material such as sand, vermiculite, or a universal absorbent.[2]
-
Collection: Place the absorbent material into the hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly.[2]
-
Contaminated PPE: All PPE and cleaning materials used during the spill cleanup must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guidance for Handling (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid. Adherence to these procedural guidelines is critical to ensure a safe laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is suspected of causing cancer and may damage fertility or the unborn child[1][2]. Additionally, it can cause skin and serious eye irritation, and may lead to respiratory irritation[3][4][5][6][7].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this substance.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields; face protection.[1][2][3] | To prevent eye contact which can cause serious irritation. |
| Hand Protection | Protective gloves. | To avoid skin contact which can cause irritation. |
| Skin and Body Protection | Protective clothing; impervious clothing.[1][2][3] | To prevent skin contact and absorption. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[3][5][6] Avoid breathing dust.[3] If needed, use a suitable respirator.[3] | To prevent respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound. The following workflow illustrates the key steps for safe handling, from preparation to disposal.
Disposal Plan
All waste materials, including the compound itself, contaminated consumables, and personal protective equipment, must be disposed of in accordance with local, regional, and national regulations.
-
Chemical Waste : Dispose of contents and container to an approved waste disposal plant[1][2][5][6]. Do not allow the product to enter drains[3].
-
Contaminated PPE : Used gloves, lab coats, and other disposable PPE should be collected in a designated, sealed container for hazardous waste.
-
Spills : In case of a spill, avoid generating dust. Collect the spilled material dry and place it in a suitable container for disposal. Clean the affected area thoroughly.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe and compliant laboratory environment. Always obtain special instructions before use and do not handle until all safety precautions have been read and understood[1][2].
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | C16H16O4 | CID 15380898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
